Product packaging for Iron phosphide (Fe2P)(Cat. No.:CAS No. 1310-43-6)

Iron phosphide (Fe2P)

Cat. No.: B576456
CAS No.: 1310-43-6
M. Wt: 142.664
InChI Key: GNTCPDPNMAMZFW-UHFFFAOYSA-N
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Description

Iron phosphide (Fe2P) is an advanced inorganic compound of significant interest in materials science and catalysis research due to its unique electronic structure, which features a combination of iron and phosphorus active sites. This synergy makes it a highly efficient and cost-effective catalyst for a range of critical reactions. Its applications span electrocatalysis, where it demonstrates high activity and selectivity for the hydrogen evolution reaction (HER) , oxygen evolution, and the electrochemical reduction of nitrogen to ammonia with a Faradaic efficiency of up to 60% . Beyond electrocatalysis, Fe2P nanocrystals serve as exceptional air-stable, reusable heterogeneous catalysts for liquid-phase reactions, such as the hydrogenation of nitriles to primary amines, overcoming the common limitation of rapid oxidation seen in conventional iron nanoparticles . As a magnetic material, Fe2P is a well-known ferromagnet, and research is actively exploring substitutions with elements like Si, Co, and Mn to tailor its magnetic properties, including magnetization, coercivity, and Curie temperature, for the development of rare-earth-free permanent magnets . The compound exhibits polymorphism, primarily crystallizing in a hexagonal structure (h-Fe2P), but also existing in an orthorhombic polymorph (o-Fe2P). Notably, the orthorhombic phase, which can be stabilized at ambient pressure, shows a substantially higher ferromagnetic Curie temperature and requires an 80 mV lower overpotential for HER than the hexagonal phase, highlighting the profound impact of crystal structure on functional properties . This material typically appears as a gray to blue-gray powder with a high density of 6.8 g/cm³ and a melting point of 1370 °C . It is insoluble in water but soluble in mineral acids, including nitric acid . Researchers are advised that handling should be conducted with appropriate safety precautions, as phosphides can react with moisture or acids to release phosphine (PH3), a toxic gas . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2P B576456 Iron phosphide (Fe2P) CAS No. 1310-43-6

Properties

InChI

InChI=1S/2Fe.P
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InChI Key

GNTCPDPNMAMZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

P(#[Fe])=[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Fe2P
Record name diiron phosphide
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Molecular Weight

142.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Gray or blue-gray solid; [Merck Index] Gray or black powder; Insoluble in water; [MSDSonline]
Record name Iron phosphide (Fe2P)
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Record name Diiron monophosphide
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Solubility

Insoluble in water, dilute acid, alkalis, Sol in nitric acid, hydrogen fluoride, regular aqua regia, Sol in mineral acids with the liberation of phosphine
Record name DIIRON MONOPHOSPHIDE
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Density

6.8 g/cu cm
Record name DIIRON MONOPHOSPHIDE
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Color/Form

Gray, hexagonal needles or blue-gray powder

CAS No.

1310-43-6
Record name Iron phosphide (Fe2P)
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Melting Point

1370 °C
Record name DIIRON MONOPHOSPHIDE
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Synthetic Methodologies for Iron Phosphide Fe2p

Solid-State Reaction Routes for Fe2P Nanoparticle Synthesis

Solid-state reactions represent a traditional and straightforward approach to synthesizing metal phosphides. These methods typically involve the high-temperature reaction of solid iron and phosphorus precursors.

A common approach is the carbothermal reduction of iron oxides and a phosphate (B84403) source. For instance, Fe2P nanoparticles supported on carbon nanotubes (CNTs) have been synthesized using iron(III) oxide (Fe2O3) and ammonium (B1175870) hydrogen phosphate as precursors. researchgate.net In this method, the CNTs act as both a support and a reducing agent. researchgate.net The ratio of iron to phosphorus in the precursor mixture is a critical parameter that significantly influences the phase composition of the final product. researchgate.net Achieving nearly pure Fe2P often requires using a slight excess of the phosphorus precursor to compensate for its volatility at high temperatures. researchgate.net

Another solid-state strategy involves the direct reaction between an iron salt, like iron chloride, and a phosphorus source such as trioctylphosphine (B1581425) (TOP). researchgate.net In this case, TOP serves dual roles as the phosphorus provider and as a surfactant to control particle size and prevent agglomeration. researchgate.net X-ray diffraction studies of the product from this reaction have shown the formation of a mixture of FeP and Fe2P phases, indicating the challenge in obtaining phase-pure materials through this direct route. researchgate.net High-energy ball milling is another solid-state technique used to produce FeP nanomaterials, though it can result in agglomerated nanoparticles. nih.gov

Table 1: Comparison of Solid-State Synthesis Methods for Fe2P

Precursors Reducing Agent/Support Key Feature Resulting Phase(s)
Iron(III) oxide, Ammonium hydrogen phosphate Carbon Nanotubes (CNTs) CNTs act as both support and reducing agent. Near-pure Fe2P achievable with controlled Fe:P ratio. researchgate.net
Iron chloride, Trioctylphosphine (TOP) None (TOP is P-source and surfactant) Direct reaction; TOP has a dual role. Mixture of FeP and Fe2P. researchgate.net
Various precursors High-Energy Ball Milling Mechanical synthesis method. Can lead to agglomerated nanoparticles. nih.gov

Solvothermal and Hydrothermal Synthesis Approaches for Fe2P Nanostructures

Solvothermal and hydrothermal syntheses are versatile solution-phase methods that utilize elevated temperatures and pressures in a sealed vessel (autoclave) to crystallize materials from a solvent. These techniques offer excellent control over the size, shape, and crystallinity of the resulting nanostructures. When water is the solvent, the method is termed hydrothermal.

Nanosized Fe2P has been successfully synthesized under mild solvothermal conditions. researchgate.net One approach involves the reaction of an iron precursor with a phosphorus source in a high-boiling point organic solvent. For example, Fe2P nanowires with a hexagonal crystal structure have been prepared using iron(III) acetylacetonate (B107027) (Fe(acac)3) as the iron source and trioctylphosphine (TOP) as the phosphorus source, with oleylamine (B85491) as the solvent. nih.gov The morphology of the product is highly dependent on the ratio of surfactants used, such as TOP and trioctylphosphine oxide (TOPO), with TOPO being essential for the growth of high-quality nanowires. nih.govnih.gov

The choice of precursors and reaction conditions like temperature and time are critical for phase control. For instance, in a system using a triphenylphosphine (B44618) (TPP) precursor, the Fe2P phase is selectively formed at 300°C, while the more phosphorus-rich FeP phase forms at a higher temperature of 350°C. researchgate.net Similarly, studies using iron carboxylates and triphenylphosphite have shown that Fe2P can be selectively synthesized at 320°C, whereas FeP formation is favored at 380°C. rsc.org The duration of the solvothermal treatment and the initial molar ratio of iron to phosphorus are also key parameters that must be systematically investigated to obtain pure Fe2P nanoparticles. researchgate.net

Table 2: Solvothermal Synthesis Parameters for Iron Phosphide (B1233454) Nanostructures

Iron Precursor Phosphorus Precursor Solvent/Surfactants Temperature Resulting Morphology
Iron(III) acetylacetonate (Fe(acac)3) Trioctylphosphine (TOP) Oleylamine, TOPO 340-350°C Nanowires (~16 nm width) nih.gov
Iron carboxylates Triphenylphosphite (TPP) Hexadecylamine 320°C Nanoparticles rsc.org
Iron oxyhydroxide (β-FeOOH) Trioctylphosphine (TOP) Trioctylphosphine (TOP) 320°C Nanobundles (mixed Fe2P/FeP phases) nih.gov

Chemical Vapor Deposition (CVD) Techniques for Fe2P Film Fabrication

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality, uniform thin films on a substrate. wikipedia.orglinde-amt.com The process involves introducing volatile precursor gases into a reaction chamber, where they decompose and react on a heated substrate surface to form the desired solid film. wikipedia.orglinde-amt.com

The fabrication of phase-pure iron phosphide films (FeP, Fe2P, Fe3P) has been achieved using a single-source metalorganic CVD (MOCVD) method. osti.gov This approach uses specifically designed precursor molecules that already contain the desired stoichiometry. However, the thermal decomposition of these precursors can be complex. For example, a precursor designed to yield FeP was found to produce pure Fe2P at a deposition temperature of 350°C, with the loss of phosphorus confirmed by analysis of the off-gases. osti.gov A mixture of FeP and Fe2P was obtained at higher temperatures (≥ 400°C). osti.gov

The ability to form phase-pure Fe2P suggests a clean rearrangement process of the precursor at lower temperatures. osti.gov The morphology of the deposited films is often linked to the crystal structure of the material. Fe2P films grown on fluorine-doped tin oxide (FTO) substrates via MOCVD exhibit a morphology of stacked hexagonal sheets, which is consistent with the hexagonal crystal system of Fe2P. osti.gov This contrasts with the rectangular prisms observed for orthorhombic FeP and the cauliflower-like growths for tetragonal Fe3P. osti.gov CVD offers a low-cost method for producing good quality films compared to more expensive techniques like pulsed laser deposition or molecular beam epitaxy. mdpi.com

Tin-Flux Growth Methods for Fe2P Single Crystals and Polycrystalline Samples

The flux method is a crystal growth technique where a solvent, known as a flux, is used to dissolve reactant materials at high temperatures. wikipedia.org Upon slow cooling, the desired compound crystallizes from the molten solution. wikipedia.org This method is particularly advantageous for growing high-quality single crystals at temperatures below the melting point of the target material.

Tin (Sn) has been successfully employed as a metallic flux to synthesize both single crystals and phase-pure polycrystalline samples of the orthorhombic polymorph of Fe2P (o-Fe2P). researchgate.netosti.gov This phase was previously known primarily as a high-temperature, high-pressure phase found in meteorites. researchgate.netosti.gov The process involves heating the constituent elements (iron and phosphorus) in an excess of tin to a high temperature to form a homogeneous liquid solution, followed by a controlled cooling process to allow for crystallization. wikipedia.orgresearchgate.netosti.gov The excess tin flux is then removed, often by centrifugation while still molten, to isolate the grown crystals.

In-situ powder X-ray diffraction studies have revealed that the orthorhombic Fe2P phase is thermodynamically favored below approximately 873 K (600°C), above which it transitions to the hexagonal Fe2P (h-Fe2P) structure. researchgate.netosti.gov This tin-flux method has been crucial for enabling detailed comparative studies of the physical properties of the two different Fe2P polymorphs. researchgate.netosti.gov

Green Chemistry Approaches in Fe2P Nanoparticle Synthesis

Conventional synthesis methods for iron phosphides often rely on highly toxic and hazardous precursors, such as iron pentacarbonyl (Fe(CO)5) and highly reactive phosphine (B1218219) derivatives, which pose significant environmental and safety risks. rsc.orgrsc.org Green chemistry principles aim to address these issues by developing safer, more sustainable, and environmentally friendly synthetic routes. rsc.orgnih.gov

A significant advancement in the green synthesis of Fe2P nanoparticles involves replacing toxic precursors with safer, more economical, and readily available alternatives. rsc.org One such method utilizes iron carboxylates (e.g., iron-oleate, iron-laurate) as non-toxic iron sources and triphenylphosphite as a comparatively benign phosphorus source. rsc.org This solvothermal approach successfully eliminates the need for hazardous reagents while still allowing for precise control over the nanoparticle's phase and size. rsc.orgrsc.org

Another eco-friendly approach uses iron oxyhydroxide (β-FeOOH) as a cost-effective and air-stable iron precursor for a solution-based synthesis, reacting it with tri-n-octylphosphine (TOP). nih.gov The use of bio-resources, such as plant extracts, is a cornerstone of green nanoparticle synthesis, where biological molecules act as reducing and capping agents. mdpi.commdpi.com While this has been widely applied to metal oxides like Fe3O4, the principles are being extended to other classes of nanomaterials. mdpi.com These green methods provide a practical and sustainable pathway for producing catalytically active Fe2P nanoparticles, potentially expanding their application in catalysis and energy-related fields. rsc.orgrsc.org

Control over Phase Purity and Morphology in Fe2P Synthesis

Achieving precise control over the phase (e.g., FeP, Fe2P, Fe3P) and morphology (e.g., nanoparticles, nanorods, thin films) is a central challenge in the synthesis of iron phosphides. The final product is highly sensitive to a range of synthetic parameters, and fine-tuning these levers is essential for obtaining materials with desired properties.

Several key factors have been identified to control the outcome of Fe2P synthesis:

Temperature: Temperature is a critical parameter for phase selection. In solvothermal syntheses, lower temperatures (e.g., 300-320°C) tend to favor the formation of the metal-rich Fe2P phase, while higher temperatures (e.g., 350-380°C) promote the formation of the phosphorus-rich FeP phase. researchgate.netrsc.org

Precursor Ratio: The initial molar ratio of the iron and phosphorus precursors is crucial. To obtain phase-pure Fe2P, the stoichiometry must be carefully controlled. researchgate.netresearchgate.net In some cases, a slight excess of the phosphorus source is needed to drive the reaction to the desired phase. researchgate.net

Reaction Time: The duration of the synthesis can influence both phase and crystallinity. For example, in the conversion of β-FeOOH to iron phosphide, mixtures of Fe2P and FeP were obtained at shorter reaction times, while longer times favored the formation of phase-pure FeP. nih.gov Similarly, optimizing heating time is essential for selective phase synthesis from iron carboxylates. rsc.org

Surfactants and Solvents: In solution-phase syntheses, surfactants and coordinating solvents play a major role in controlling morphology. The ratio of trioctylphosphine (TOP) to trioctylphosphine oxide (TOPO) was found to be a determining factor in the growth of Fe2P nanowires versus other morphologies. nih.gov

Heating Rate: The rate at which the reaction mixture is heated can also be a decisive factor. In the synthesis of iron phosphide from β-FeOOH, a fast heating rate was found to be the most consistent parameter for yielding the FeP phase, whereas slower rates produced mixtures containing Fe2P. nih.gov

By carefully manipulating these synthetic levers, researchers can selectively prepare phase-pure Fe2P with controlled morphologies, which is fundamental for investigating its structure-property relationships and for its integration into advanced applications. researchgate.net

Crystallographic Characteristics and Polymorphism of Iron Phosphide Fe2p

Hexagonal Fe2P Crystal Structure (P-62m Space Group)

The most common and stable form of iron phosphide (B1233454) at ambient conditions is the hexagonal crystal structure. digitellinc.com This structure belongs to the non-centrosymmetric space group P-62m (No. 189). tudelft.nlresearchgate.netresearchgate.net The lattice parameters for this hexagonal phase are approximately a = 5.868 Å and c = 3.458 Å at room temperature. jps.jp

Within the hexagonal Fe2P unit cell, the iron and phosphorus atoms occupy distinct crystallographic sites, also known as Wyckoff positions. researchgate.netmaterialsproject.org There are two non-equivalent sites for iron, designated as 3f and 3g, and two for phosphorus, 2c and 1b. tudelft.nlresearchgate.netdiva-portal.org

The iron atoms at the 3f sites are in a tetrahedral coordination, surrounded by four phosphorus atoms. researchgate.netarxiv.orgtu-darmstadt.de In contrast, the iron atoms at the 3g sites have a pyramidal coordination, being bonded to five phosphorus atoms. researchgate.netarxiv.orgosti.gov These different coordination environments lead to distinct magnetic moments on the two iron sublattices. arxiv.org The Fe(3g) site exhibits a significantly stronger magnetic moment compared to the Fe(3f) site. arxiv.org

The phosphorus atoms also occupy two different sites. The P atoms at the 2c and 1b sites are surrounded by trigonal prisms of iron atoms. diva-portal.org Specifically, each Fe(I) at the 3f site is surrounded by two P(I) at the 2c site and two P(II) at the 1b site, while each Fe(II) at the 3g site is surrounded by four P(I) and one P(II). researchgate.net

Table 1: Crystallographic Data for Hexagonal Fe2P

Parameter Value
Crystal System Hexagonal
Space Group P-62m (No. 189)
Lattice Constant (a) ~5.87 Å
Lattice Constant (c) ~3.46 Å
Wyckoff Positions Coordinates
Fe (3f) (x, 0, 0)
Fe (3g) (x, 0, 1/2)
P (2c) (1/3, 2/3, 0)
P (1b) (0, 0, 1/2)

Orthorhombic Fe2P Polymorphs (o-Fe2P)

Besides the common hexagonal phase, Fe2P can also exist in an orthorhombic crystal structure. acs.orgresearchgate.netresearchgate.net This orthorhombic polymorph, often referred to as o-Fe2P, has been found in meteorites and can be synthesized under specific conditions. acs.orgresearchgate.net

The orthorhombic phase of Fe2P was initially identified as a high-pressure, high-temperature phase. acs.orgresearchgate.netresearchgate.net Experimental studies have shown that the transition from the hexagonal (barringerite) to the orthorhombic (allabogdanite, Pnma space group) structure can occur at pressures greater than 8 GPa. researchgate.netgeoscienceworld.orgresearchgate.net Specifically, a synthetic orthorhombic Fe2P has been found to be stable in the pressure range of 8-40 GPa at a temperature of about 1100 °C. researchgate.netgeoscienceworld.org Another study reported the transition of hexagonal Fe2P to an orthorhombic type (Co2Si structure) at approximately 8 GPa and 800 °C. scispace.com

While initially considered a high-pressure phase, recent research indicates that the orthorhombic polymorph of Fe2P can be stable at ambient pressure. acs.orgresearchgate.netresearchgate.net It has been suggested that o-Fe2P is a low-temperature phase that is thermodynamically favored over the hexagonal phase below approximately 873 K. acs.orgresearchgate.net Successful synthesis of single-phase polycrystalline samples and single crystals of o-Fe2P at ambient pressure has been achieved using a tin-flux method. acs.orgresearchgate.net Furthermore, both experimental and theoretical studies suggest that Fe2P-allabogdanite is stable at ambient conditions up to at least 773 K and is not exclusively a high-pressure phase. researchgate.net

High-Pressure and High-Temperature Phase Transitions to Orthorhombic Structures

Structural Distortions and Their Impact on Fe2P Properties

The distortion from a hexagonal to an orthorhombic structure has a significant impact on the physical and chemical properties of Fe2P. acs.orgresearchgate.netresearchgate.net This structural change alters the interatomic distances and bonding angles, which in turn affects the electronic and magnetic characteristics of the material. acs.org For instance, the orthorhombic distortion leads to substantial changes in magnetic properties, including a lower Fe magnetic moment and a higher ferromagnetic Curie temperature compared to the hexagonal phase. acs.orgresearchgate.net

Correlation between Crystal Structure and Electronic, Magnetic, and Catalytic Properties

A strong correlation exists between the crystal structure of Fe2P and its electronic, magnetic, and catalytic behaviors. acs.orgresearchgate.netresearchgate.net

Electronic Properties: The structural distortion to the orthorhombic phase alters the electronic structure, resulting in a higher density of states at the Fermi energy. acs.orgresearchgate.net

Magnetic Properties: The hexagonal Fe2P exhibits a first-order ferromagnetic to paramagnetic phase transition at a Curie temperature of about 217 K. researchgate.net The magnetic properties are highly sensitive to the sample's composition and crystal structure. diva-portal.org The orthorhombic polymorph shows a significantly different magnetic behavior, with a 60% lower Fe magnetic moment but a substantially higher ferromagnetic Curie temperature than its hexagonal counterpart. acs.orgresearchgate.net

Catalytic Properties: The change in crystal structure also influences the catalytic activity of Fe2P. The orthorhombic phase has demonstrated superior performance in the hydrogen evolution reaction in acidic media, requiring a lower overpotential than the hexagonal phase. acs.orgresearchgate.net This enhanced catalytic activity is attributed to the higher density of states at the Fermi energy in the o-Fe2P structure. acs.orgresearchgate.net

Table 2: Comparison of Properties between Hexagonal and Orthorhombic Fe2P

Property Hexagonal Fe2P (h-Fe2P) Orthorhombic Fe2P (o-Fe2P)
Crystal System Hexagonal Orthorhombic
Stability Stable at ambient conditions Stable at high pressure/temperature; also stable at ambient pressure below ~873 K
Fe Magnetic Moment Higher ~60% Lower
Ferromagnetic Curie Temp. Lower (~217 K) Substantially Higher
Catalytic Activity (HER) Standard Higher (lower overpotential)

Electronic Structure Investigations of Iron Phosphide Fe2p

Photoelectron Spectroscopy (PES) and X-ray Absorption Spectroscopy (XAS) Studies of Fe2P Surfaces

Photoelectron spectroscopy (PES) and X-ray absorption spectroscopy (XAS) are powerful techniques for probing the electronic structure of materials. unicamp.brdiva-portal.org Studies on Fe2P surfaces, such as the (0001) and (101̅0) planes, have provided significant insights.

On the Fe2P(100) surface, a c(2 × 2) low-energy electron diffraction (LEED) pattern is observed after cycles of Ar⁺ ion sputtering and annealing at temperatures between 500°C and 800°C. researchgate.net PES spectra of this surface reveal a main band, attributed to Fe 3d–P 3p hybridization, in the energy range of 0–4 eV. researchgate.net A satellite peak is also observed between 5–8 eV. researchgate.net The main band exhibits a distinct cut-off at the Fermi edge, which is indicative of the metallic nature of Fe2P. researchgate.net The intensity of the satellite peak shows a resonant maximum around the Fe 3p threshold, suggesting it arises from a shake-up process. researchgate.net

Analysis of the P 2p core-level PES spectra reveals three types of surface-shifted components, all displaying symmetric line shapes. researchgate.net In contrast, the Fe 2p PES and Fe L-edge XAS spectra show asymmetric line shapes. researchgate.net This asymmetry suggests that the electronic states near the Fermi level are predominantly composed of Fe 3d components. researchgate.net These findings indicate that the stabilization of the electronic structure at the metal sites through bonding with phosphorus atoms is not as effective on the Fe2P(100) surface as it is in some other transition metal phosphides. researchgate.net

Density of States (DOS) at the Fermi Energy in Fe2P

The density of states (DOS) at the Fermi energy (EF) is a crucial parameter that influences a material's electronic and catalytic properties. tugraz.atquora.com In Fe2P, the states near the Fermi level are primarily composed of Fe 3d components. researchgate.net This is supported by the asymmetric line shapes observed in Fe 2p PES and Fe L-edge XAS spectra. researchgate.net

Theoretical calculations using the tight-binding linear muffin-tin orbital (TB-LMTO) method for compounds with the hexagonal Fe2P-type structure, such as YbRhSn and YbPtSn, show DOS values at the Fermi level of 3.33 and 3.06 states/(eV f.u.), respectively. ifmpan.poznan.pl For Fe2P itself, the electronic structure is characterized by a sharp peak just below EF, indicating a high DOS in this region. researchgate.net This high DOS is linked to the Fe 3p → 3d excitation, which occurs with high photoabsorption intensity. researchgate.net

Recent studies comparing the hexagonal (h-Fe2P) and orthorhombic (o-Fe2P) polymorphs of iron phosphide (B1233454) have shown that the orthorhombic phase possesses a higher density of states at the Fermi energy. researchgate.netosti.gov This enhanced DOS in o-Fe2P is suggested to be the origin of its superior catalytic activity for the hydrogen evolution reaction. researchgate.netosti.gov

Hybridization of Fe 3d and P 3p Orbitals in Fe2P

The electronic structure of Fe2P is significantly influenced by the hybridization of iron's 3d orbitals and phosphorus's 3p orbitals. csic.es Photoelectron spectroscopy studies have identified a prominent Fe 3d–P 3p hybrid band in the valence band spectra of Fe2P. researchgate.netresearchgate.net This hybrid band is observed at binding energies between 0 and 3 eV on the Fe2P(0001) surface and between 0 and 4 eV on the Fe2P(100) surface. researchgate.netresearchgate.net

Effect of Phosphorus Segregation on Surface Electronic Structure

The segregation of phosphorus to the surface of Fe2P can significantly alter its electronic structure. researchgate.net Studies on the Fe2P(101̅0) surface have shown that sputtering with Ar⁺ ions reduces the amount of surface phosphorus. researchgate.net Subsequent annealing at temperatures up to about 400°C further decreases the surface phosphorus concentration due to the desorption of weakly bonded P atoms. researchgate.net However, annealing at temperatures above 300°C also promotes the segregation of bulk phosphorus atoms to the surface. researchgate.net These two competing processes result in a minimum surface phosphorus concentration at approximately 400°C. researchgate.net

Despite these changes in surface phosphorus concentration, PES studies have found that the stabilization of the 3d states of surface Fe atoms due to bonding with surrounding P atoms is ineffective. researchgate.net The spectral shape of the Fe 3d–P 3p hybrid band near the Fermi energy does not change significantly with the segregation of phosphorus atoms. ims.ac.jp This is in contrast to materials like Ni2P, where the stabilization of Ni 3d states through bonding with segregated P atoms is observed. researchgate.net

Influence of Polymorphism on Electronic Band Structure

Iron phosphide can exist in different crystal structures, or polymorphs, which can have a substantial impact on its electronic band structure and properties. researchgate.netosti.gov The common form is the hexagonal Fe2P-type structure (h-Fe2P). researchgate.netosti.gov An orthorhombic polymorph (o-Fe2P), originally found in meteorites as a high-pressure phase, has been synthesized and is thermodynamically favored below approximately 873 K. researchgate.net

First-principles calculations based on density functional theory have been used to investigate the structural stability of these polymorphs. researchgate.net These studies indicate that zero-point effects, such as vibrations and spin fluctuations, are crucial for correctly determining the ground state structure. researchgate.net

A systematic comparison of the two phases revealed significant differences in their electronic properties. researchgate.netosti.gov The orthorhombic distortion in o-Fe2P leads to a higher density of states at the Fermi energy compared to the hexagonal phase. researchgate.netosti.gov This difference in the electronic band structure is believed to be the reason for the enhanced electrocatalytic activity of o-Fe2P for the hydrogen evolution reaction. researchgate.netosti.gov The Fe2P-type structure is also a common high-pressure phase for other compounds like TiSe2. hpstar.ac.cn

Electronic Structure in Substituted Fe2P Alloys

The electronic structure and properties of Fe2P can be tuned by substituting iron or phosphorus with other elements. researchgate.netresearchgate.netmdpi.com These substitutions can significantly impact the material's magnetic and magnetocaloric properties. researchgate.net

Density functional theory (DFT) calculations have been employed to study the evolution of the band structure in (Fe₁₋ₓMnₓ)₂P₁₋ᵧSiᵧ alloys. researchgate.net These calculations show how the peaks in the valence band density of states shift with manganese and silicon doping. researchgate.net In Fe2P-type alloys, transition metals typically substitute the 3g Fe-site, while Si substitutes the 2c P-site. researchgate.netmdpi.com

First-principles calculations on Fe₂P substituted with Ruthenium (Ru) or Osmium (Os) show that these elements preferentially occupy the Fe(3g) site. aip.org The substitution slightly increases the lattice parameters due to the larger atomic radii of Ru and Os compared to Fe. aip.org Electronic structure analysis indicates that these substitutions can enhance the magnetocrystalline anisotropy energy. aip.org

Studies using the Korringa-Kohn-Rostoker method with the coherent potential approximation (KKR-CPA) on Fe₂₋ₓTₓP (where T = Ru, Rh) have shown that both Ru and Rh decrease the total magnetization. arxiv.org The paramagnetic state of these alloys has been simulated using the disordered local moments (DLM) concept. arxiv.org These theoretical investigations, combined with experimental measurements, provide a comprehensive understanding of how substitutions modify the electronic structure and magnetic properties of Fe2P-based materials. arxiv.org

Magnetic Phenomena and Properties of Iron Phosphide Fe2p

Ferromagnetism in Hexagonal Fe₂P

The hexagonal polymorph of iron phosphide (B1233454) (h-Fe₂P) exhibits ferromagnetic ordering at lower temperatures. acs.org This transition from a paramagnetic to a ferromagnetic state occurs at a specific temperature known as the Curie temperature (TC). For pure, stoichiometric Fe₂P, the Curie temperature is reported to be in the range of 208.6 K to 217 K. mdpi.commdpi.comjps.jp This transition is characterized as a first-order magnetic phase transition, which is accompanied by discontinuous changes in the material's thermal expansion and electrical resistivity, indicating a strong coupling between the magnetic and structural properties (magnetoelastic effects). jps.jpaps.org

The ferromagnetic state in Fe₂P is a result of the alignment of electron spins within the crystal lattice, leading to a net magnetic moment. The saturation magnetization, a measure of the maximum magnetic moment that can be induced in the material, is approximately 2.94 µB per formula unit at 4.2 K. jps.jp First-principles density functional theory calculations support the ferromagnetic ground state of Fe₂P. researchgate.net While pure Fe₂P's Curie temperature is well below room temperature, substitutions of other elements for iron or phosphorus can significantly alter this temperature. mdpi.commdpi.comresearchgate.net For instance, the introduction of cobalt (Co) and silicon (Si) has been explored to raise the TC for potential applications. mdpi.comresearchgate.net

It is worth noting that another polymorph of Fe₂P, the orthorhombic phase (o-Fe₂P), also displays ferromagnetism but with a substantially higher Curie temperature and a 60% lower iron magnetic moment compared to the hexagonal phase. acs.org The hexagonal phase, however, remains the focus of most magnetic studies due to its specific properties.

Magnetic Moments in Fe₂P (Fe1 (3f) and Fe2 (3g) Sites)

The crystal structure of hexagonal Fe₂P features two non-equivalent sites for the iron atoms, designated as Fe1 (3f) and Fe2 (3g). osti.govjps.jp The Fe1 atoms are in a tetrahedral environment, surrounded by four phosphorus atoms, while the Fe2 atoms are in a pyramidal environment, coordinated by five phosphorus atoms. aps.orgjps.jp A key characteristic of Fe₂P is that the magnetic moments on these two sites are significantly different.

Numerous experimental and theoretical studies have confirmed that the Fe2 site carries a larger magnetic moment compared to the Fe1 site. researchgate.netosti.govarxiv.org The Fe2 moment is often described as having a more localized character, while the smaller Fe1 moment is considered to be more typical of itinerant magnetism. osti.govarxiv.org The difference in the magnetic moments is partly explained by the greater hybridization of the Fe1 d-states with the p-states of the surrounding phosphorus atoms due to shorter Fe-P bond distances compared to the Fe2 site. aps.org

First-principles calculations have determined the magnetic moments for Fe1 (3f) and Fe2 (3g) to be approximately 0.83 µB and 2.30 µB, respectively. researchgate.net Experimental results from elastic neutron scattering have established the values of the Fe1 and Fe2 moments to be around 0.8 µB and 2.11 µB, respectively. osti.govarxiv.org Other experimental data report values of 0.92 µB for the Fe1 site and 1.70 µB for the Fe2 site. jps.jposti.gov

Magnetic Moments at Fe1 (3f) and Fe2 (3g) Sites in Fe₂P
Iron SiteTheoretical Magnetic Moment (µB)Experimental Magnetic Moment (µB)Reference
Fe1 (3f)0.830.8 - 0.92 researchgate.netosti.govjps.jparxiv.orgosti.gov
Fe2 (3g)2.301.70 - 2.11 researchgate.netosti.govjps.jparxiv.orgosti.gov

For instance, in (Fe,Mn)₂(P,Si) compounds, which are of interest for their magnetocaloric properties, manganese (Mn) atoms show a strong preference for the larger pyramidal 3g site. osti.gov This site preference is crucial as the magnetic atoms exhibit different magnetic moments depending on their site occupancy. diva-portal.org Theoretical studies on Fe₂P₁₋ₓSiₓ have shown that Si substitution leads to an increase in the total magnetic moment. researchgate.net Conversely, substituting Fe with Co leads to a reduction in magnetic moments, which is attributed to the inherently lower magnetic moment of Co compared to Fe. mdpi.com It has been confirmed that transition metals like Co and Ni tend to substitute the Fe at the 3g site, while Si substitutes for P at the 2c site. mdpi.comnih.govresearchgate.net The specific site occupancy of dopants is a critical factor in tailoring the magnetic properties of Fe₂P-based materials for various applications. diva-portal.orgscispace.com

Magnetoelastic Coupling and Phase Transitions

The interplay between the magnetic and structural properties of Fe2P, known as magnetoelastic coupling, is a defining characteristic of this compound. This coupling is so strong that it drives the typically second-order ferromagnetic transition to a first-order magnetic transition (FOMT). researchgate.net This means the transition from a ferromagnetic to a paramagnetic state is accompanied by a discontinuous change in the crystal lattice dimensions. researchgate.net

First-Order Magnetic Transition (FOMT)

In its pure, stoichiometric form, Fe2P undergoes a first-order magnetic phase transition from a ferromagnetic to a paramagnetic state at approximately 216 K. researchgate.net This transition is characterized by a sudden change in the dimensions of its hexagonal unit cell. As the temperature increases through the transition point, the a-axis of the hexagonal unit cell decreases by about 0.06%, while the c-axis increases by approximately 0.08%. researchgate.net This structural change is a direct consequence of the strong magnetoelastic coupling, where the magnetic exchange energy is highly sensitive to the distances between atoms. researchgate.net The transition is also sensitive to external magnetic fields, impurities, and deviations from the ideal stoichiometry. mdpi.com

Recent research has also explored the orthorhombic polymorph of Fe2P (o-Fe2P), which exhibits a higher ferromagnetic ordering temperature of 248 K compared to the hexagonal form (h-Fe2P). researchgate.netosti.gov This difference is attributed to the distortion of the iron sublattice and shorter Fe-Fe distances in the orthorhombic structure, leading to stronger Fe-Fe interactions. researchgate.net

Magnetostructural Coupling in Fe2P-Type Alloys

The strong magnetostructural coupling observed in Fe2P is a key factor in the giant magnetocaloric effect seen in related alloys. diva-portal.org In (Fe,Mn)₂(P,Si) compounds, for example, the magnetic phase transition is intimately linked with a lattice or electronic phase transition, which is a hallmark of a first-order magnetic phase transition. diva-portal.org This coupling is so significant that it can lead to an irreversible structural phase transition induced by magnetostriction during the initial cooling through the Curie temperature in some FeMn(P,Si) systems. diva-portal.org

The strength of the magnetoelastic coupling can be tuned by elemental substitutions. researchgate.net For instance, in (Fe,Mn)₂(P,Si) compounds, the substitution of different elements affects the lattice parameters, magnetic moments, and exchange interactions, which in turn influences the magnetocaloric properties. researchgate.net First-principle calculations have shown that structural effects in doped and substituted Fe₂P compounds can strengthen the magnetic interactions compared to the pure compound. aps.org

Magnetocaloric Effect in Fe2P and Related Compounds

The magnetocaloric effect (MCE) is a phenomenon where a material's temperature changes in response to an applied magnetic field. cmshom.co.kr Fe2P and its derivatives are considered promising materials for magnetic refrigeration applications due to their significant MCE, which originates from the strong magnetoelastic coupling. researchgate.net Pure Fe2P itself displays a moderate magnetic entropy change that spans a wide temperature range of over 70 K. arxiv.org However, the MCE can be significantly enhanced in substituted Fe2P-based compounds. aps.org

Tuning Curie Temperature (Tc) via Elemental Substitution (e.g., Mn, Si, Co, Ni)

The Curie temperature (Tc), the temperature at which a material loses its ferromagnetic properties, is a critical parameter for practical applications of magnetocaloric materials. mdpi.com In Fe2P-based alloys, the Tc can be effectively tuned by substituting various elements.

Manganese (Mn): The substitution of Mn for Fe generally leads to an increase in the magnetic moment. diva-portal.org In the (Fe,Mn)₂(P,Si) system, increasing the silicon content can raise the Curie temperature from 215 K to 395 K. diva-portal.org

Silicon (Si): Replacing phosphorus with silicon in (Fe,Mn)₂(P,Si) alloys is a common strategy to adjust the Tc. diva-portal.org

Cobalt (Co): Co-doping in (Mn,Fe)₂(P,Si) compounds can be used to tune the Curie temperature. mdpi.com

Nickel (Ni): Similar to cobalt, increasing the concentration of Ni in (Mn,Fe)₂(P,Si) alloys leads to a decrease in the Curie temperature. mdpi.com For example, in Mn₁.₀₀Fe₀.₉₅₋zNizP₀.₅₁Si₀.₄₅B₀.₀₄ compounds, the Tc decreases from 308 K to 265 K as 'z' increases from 0.06 to 0.12. mdpi.com

Aluminum (Al): Substituting Al for Si in Mn₁.₁₅Fe₀.₈₅P₀.₅₅Si₀.₄₅ has been shown to systematically tune the Curie temperature due to the resulting changes in the lattice parameters. cmshom.co.kr

The following table summarizes the effect of various elemental substitutions on the Curie temperature of Fe2P-based alloys.

Substituted ElementBase CompoundEffect on Curie Temperature (Tc)
Mn, Si(Fe,Mn)₂(P,Si)Increasing Si content raises Tc from 215 K to 395 K. diva-portal.org
Co(Mn,Fe)₂(P,Si)Can be used to tune Tc. mdpi.com
NiMn₁.₀₀Fe₀.₉₅₋zNizP₀.₅₁Si₀.₄₅B₀.₀₄Increasing Ni concentration from z=0.06 to z=0.12 decreases Tc from 308 K to 265 K. mdpi.com
AlMn₁.₁₅Fe₀.₈₅P₀.₅₅Si₀.₄₅Systematic tuning of Tc through substitution at Si sites. cmshom.co.kr

Magnetic Entropy Change (ΔSm)

The magnetic entropy change (ΔSm) is a key measure of the magnetocaloric effect. diva-portal.org For a material to be suitable for magnetic refrigeration, a large ΔSm is desirable. diva-portal.org Pure Fe2P exhibits a moderate ΔSm. arxiv.org However, in substituted systems, the ΔSm can be significantly enhanced.

Antiferromagnetism in Fe2P Systems with Manganese Substitution

While Fe2P is ferromagnetic, the introduction of manganese can lead to antiferromagnetic behavior. In FeMnP₀.₈Si₀.₂ single crystals, itinerant antiferromagnetic order is observed below 158 K, with no signs of ferromagnetism. osti.gov The magnetic moments in this case are primarily ordered in the ab plane of the crystal structure. osti.gov This antiferromagnetic transition is weakly first-order, with a very small thermal hysteresis of about 1 K. osti.gov

The emergence of antiferromagnetism is linked to the preferential occupation of the larger pyramidal 3g site in the Fe2P structure by Mn atoms. osti.gov In the broader (Fe,Mn)₂(P,Si) system, the region close to the phase boundary between the hexagonal Fe2P-type structure and the orthorhombic Co2P-type structure can exhibit an incommensurate antiferromagnetic structure. diva-portal.orgdiva-portal.org As the lattice parameter 'a' decreases with certain substitutions, antiferromagnetic interactions between Mn and Fe atoms can develop. aip.org

Itinerant versus Localized Magnetism in Fe₂P Systems

The magnetic properties of iron phosphide (Fe₂P) are complex, exhibiting characteristics of both itinerant and localized magnetism. This dual nature is a subject of ongoing research and is crucial for understanding the fundamental physics of this material and for its application in areas like magnetocaloric technologies. osti.govarxiv.orgtudelft.nl

In Fe₂P, the iron atoms occupy two distinct crystallographic sites, 3f and 3g, which have different local environments and, consequently, different magnetic moments. mpie.demdpi.com The Fe atoms at the 3g site have a larger magnetic moment compared to those at the 3f site. mpie.de This difference in magnetic moments suggests a degree of localization of the magnetic electrons. The presence of strong magnetization anisotropy further supports the idea that the magnetic system in Fe₂P is not purely itinerant. arxiv.orgtudelft.nl

Conversely, the magnetic behavior of Fe₂P and its alloys has also been described using the itinerant magnetism model. osti.gov For instance, in single crystals of FeMnP₀.₈Si₀.₂, an itinerant antiferromagnetic order is observed below 158 K. osti.gov The small change in magnetic entropy observed near the transition temperature in this compound is consistent with an itinerant spin-density wave (SDW) type of magnetic transition. osti.gov

First-principles calculations and theoretical models are employed to investigate this dual magnetism. mpie.deaps.org The disordered local moment (DLM) approach is one such method used to treat magnetic excitations in the paramagnetic state. mpie.deaps.org These computational studies help in understanding the magnetic exchange parameters between the iron atoms at different sites and how they are influenced by factors like doping and temperature. mpie.de

The interplay between itinerant and localized magnetism is also evident in how the magnetic properties of Fe₂P are sensitive to chemical substitutions. osti.govmdpi.com Doping with elements like manganese (Mn), silicon (Si), and cobalt (Co) can significantly alter the magnetic moments and the Curie temperature. osti.govmpie.demdpi.com For example, Si substitution has been shown to enhance the magnetic moments, particularly at the 3f site. mdpi.com In contrast, Co substitution tends to reduce the total magnetic moment. mdpi.com

The orthorhombic polymorph of Fe₂P (o-Fe₂P) displays significantly different magnetic properties compared to the more common hexagonal form (h-Fe₂P), highlighting the strong structure-property relationships. The o-Fe₂P phase exhibits a 60% lower Fe magnetic moment but a substantially higher ferromagnetic Curie temperature than h-Fe₂P. acs.orgresearchgate.netosti.gov

Detailed research findings on the magnetic moments at the different Fe sites in hexagonal Fe₂P and the effect of substitutions are summarized in the tables below.

Table 1: Theoretical and Experimental Magnetic Moments in Hexagonal Fe₂P

Site Theoretical Magnetic Moment (μB) Experimental Magnetic Moment (μB)
Fe(3f) 0.83 - 2.23 mdpi.comaip.org 0.69 - 0.92 osti.govaip.org

Note: The range of values reflects data from different computational methods and experimental measurements.

Table 2: Effect of Silicon Substitution on Magnetic Moments in Fe₂P₁₋ₓSiₓ

Silicon Content (x) Magnetic Moment at 3f site (μB/f.u.) Magnetic Moment at 3g site (μB/f.u.) Total Magnetic Moment (μB/f.u.)
0.0 0.83 mdpi.com ~2.2 mdpi.com
0.4 1.78 mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name Formula
Iron Phosphide Fe₂P
Iron Manganese Phosphide Silicide FeMnP₀.₈Si₀.₂
Cobalt Co
Manganese Mn

Theoretical and Computational Approaches in Iron Phosphide Fe2p Research

First-Principles Density Functional Theory (DFT) Calculations for Fe2P

First-principles calculations, based on Density Functional Theory (DFT), are a cornerstone of modern materials science research. These methods solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of a wide range of properties from the ground up, without empirical parameters. For Fe2P, DFT has been instrumental in elucidating its electronic, magnetic, and structural characteristics. researchgate.netosti.govresearchgate.netresearchgate.netaps.org The Vienna Ab initio Simulation Package (VASP) and full-potential linear muffin-tin orbital (FP-LMTO) basis sets are among the tools used for these calculations. aip.orgaip.org

DFT calculations have been successfully used to predict the electronic structure of Fe2P, including its band structure and density of states (DOS). researchgate.net The band structure reveals the allowed energy levels for electrons, while the DOS indicates the number of available electronic states at each energy level. These calculations show that the valence band of Fe2P is not completely filled, creating a "hole pocket" that influences its transport properties. researchgate.net The calculated electronic structure helps to explain the metallic nature of Fe2P and provides a basis for understanding its chemical bonding and magnetic properties. Theoretical predictions of the electronic structure have been validated by comparing calculated properties with experimental data from techniques like X-ray diffraction. researchgate.netmaterialsproject.org For instance, calculated lattice parameters for hexagonal Fe2P show good agreement with experimental values. aip.orgtudelft.nl

DFT is a powerful tool for simulating the magnetic properties of Fe2P. Calculations have accurately predicted the magnetic moments on the two distinct iron sites (Fe1 at the 3f Wyckoff position and Fe2 at the 3g position), showing that the Fe2 site has a significantly larger magnetic moment. researchgate.netmpie.de These predictions are in good agreement with experimental results from neutron diffraction. aip.orgresearchgate.net

A key property for permanent magnet applications is the magnetocrystalline anisotropy (MAE), which describes the energy required to change the direction of magnetization. DFT calculations have successfully reproduced the large uniaxial MAE of Fe2P, with the easy magnetization axis along the crystallographic c-axis. aps.orgdiva-portal.orgarxiv.org The calculated MAE for Fe2P is approximately 664 µeV/f.u., which aligns well with experimental observations. aps.orgdiva-portal.org Analysis of the band structure has revealed that the large MAE originates from specific features of the electronic bands near the Fermi level. aps.org

Furthermore, DFT has been used to calculate the exchange interaction parameters (Jij) between magnetic atoms in Fe2P. researchgate.net These parameters quantify the strength and nature of the magnetic coupling between different sites. The calculations show that the exchange interaction is much stronger in the Fe2 layer compared to the Fe1 layer, and the Fe moment at the 3f site is sensitive to these interactions, which is crucial for understanding the material's magnetic transitions. researchgate.net

DFT calculations are employed to investigate the structural stability of different Fe2P polymorphs and predict pressure-induced phase transitions. acs.org While experimental evidence points to the hexagonal C22 (P-62m) structure as the ground state, some DFT calculations have suggested that the orthorhombic C23 (Pnma) phase is energetically more stable. researchgate.netnih.govresearchgate.net However, when zero-point effects like vibrations and spin fluctuations are included in the calculations, the hexagonal phase is correctly identified as the ground state, highlighting the importance of these quantum effects. researchgate.netnih.govresearchgate.net

High-pressure DFT calculations have predicted a phase transition from the hexagonal structure to an orthorhombic Co2Si-type structure at pressures around 8.0 to 16.8 GPa. rsc.org Further predictions suggest another phase transition to a P-3m1 structure at approximately 153 GPa. rsc.org Such theoretical investigations are vital for understanding the behavior of Fe2P under extreme conditions, relevant to fields like planetary science. rsc.org

Magnetic Properties Simulation (Magnetic Moments, Anisotropy, Exchange Interactions)

Ab Initio Molecular Dynamics and Phonon Calculations

To understand the stability of the Fe2P crystal lattice at a deeper level, ab initio phonon calculations are performed. These calculations determine the vibrational modes of the atoms in the crystal. The absence of imaginary frequencies in the phonon dispersion curves across the entire Brillouin zone confirms the dynamical stability of the predicted structures. rsc.org

Furthermore, ab initio molecular dynamics simulations can be used to study the behavior of the system at finite temperatures, providing insights into dynamic processes and thermal stability. These methods, combined with the inclusion of zero-point vibrational effects, have been shown to be crucial for correctly predicting the ground state structure of Fe2P, resolving discrepancies between purely static DFT calculations and experimental observations. researchgate.netnih.gov

Computational Modeling of Substitutional Effects on Fe2P Properties

A significant area of Fe2P research involves computationally modeling the effects of substituting iron or phosphorus with other elements. researchgate.netresearchgate.netaps.org This approach is used to strategically design new alloys with enhanced properties, such as a higher Curie temperature or improved magnetic anisotropy.

DFT calculations have been used to study the effects of various dopants, including cobalt (Co), nickel (Ni), silicon (Si), boron (B), carbon (C), ruthenium (Ru), and osmium (Os). researchgate.netaip.orgarxiv.orgmdpi.comarxiv.org For example, substituting Co for Fe has been shown to increase the Curie temperature. mdpi.comnih.gov Si substitution for P can enhance the magnetic moments. mdpi.com The substitution of Os for Fe has been predicted to significantly increase the uniaxial magnetic anisotropy. aip.org These studies often involve calculating the formation energy to determine the preferred substitution sites for the dopant atoms. researchgate.net For instance, calculations predict that Co preferentially occupies the Fe1 (3f) site, while Si prefers the P (2c) site. researchgate.netmdpi.comresearchgate.net

The table below summarizes the calculated effects of various substitutions on the properties of Fe2P.

Substitution Effect on Magnetic Moment Effect on Magnetic Anisotropy Effect on Curie Temperature Reference(s)
Co for FeDecreasesDecreasesIncreases arxiv.orgmdpi.com
Si for PIncreasesDecreasesIncreases mdpi.com
Os for Fe-Increases- aip.org
Ni for FeDecreasesDecreases- arxiv.org
Cu for FeDecreasesDecreases- arxiv.org
Zn for FeDecreasesDecreases- arxiv.org
B for P--Increases researchgate.netarxiv.org
C for P--Increases researchgate.netarxiv.org

This table is based on theoretical predictions from DFT calculations.

Coherent Potential Approximation (CPA) for Alloy Investigations

When dealing with disordered alloys, where substitutional atoms are distributed randomly on the crystal lattice, the Coherent Potential Approximation (CPA) is a valuable theoretical tool. CPA is often used in conjunction with methods like the Korringa-Kohn-Rostoker (KKR) method. This approach allows for the calculation of the electronic structure and magnetic properties of random alloys by treating the disordered system as an effective medium. pk.edu.pl

In the context of Fe2P-based materials, KKR-CPA has been used to study the effects of substitutions on magnetic properties and to simulate the paramagnetic state above the Curie temperature using the disordered local moments (DLM) concept. pk.edu.pl For example, KKR-CPA calculations on Fe2P show that in the paramagnetic state, the magnetic moment on the Fe1 (3f) site disappears, while the moment on the Fe2 (3g) site is only slightly reduced compared to the ferromagnetic state. pk.edu.pl This provides crucial insights into the nature of the magnetic phase transition in these materials.

Catalytic Applications of Iron Phosphide Fe2p

Hydrogen Evolution Reaction (HER) Electrocatalysis by Fe2P

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of clean energy technologies, and Fe2P has emerged as a promising non-precious metal electrocatalyst for this process. rsc.org Its activity stems from a combination of factors including its metallic conductivity, stability in acidic and alkaline media, and the presence of active sites involving both iron and phosphorus atoms.

Overpotential and Tafel Slope Optimization

A key metric for an HER catalyst's efficiency is its overpotential, the additional potential required beyond the thermodynamic minimum to drive the reaction at a given current density. A lower overpotential signifies a more active catalyst. The Tafel slope, derived from the relationship between overpotential and the logarithm of the current density, provides insight into the reaction mechanism.

Fe2P-based catalysts have demonstrated impressive performance in reducing the overpotential for HER. For instance, Fe2P nanoparticles synthesized using an ionic liquid and supported on carbon nanotubes (CNTs) exhibited an overpotential of 115 mV to achieve a current density of 10 mA/cm² with a Tafel slope of 68 mV/dec. In another study, sandwich-structured Fe2P nanoparticles on reduced graphene oxide (rGO) required an overpotential of 101 mV for 10 mA cm⁻² with a Tafel slope of 55.2 mV dec⁻¹. rsc.org The orthorhombic phase of Fe2P (o-Fe2P) has been shown to require an 80 mV lower overpotential than the hexagonal phase (h-Fe2P) to generate a current density of -10 mA/cm2 in acidic media. researchgate.netosti.govacs.org

The HER mechanism on Fe2P often follows the Volmer-Heyrovsky pathway. acs.org At low overpotentials, the Volmer step (the initial adsorption of a proton) can be the rate-determining step, as indicated by a Tafel slope of approximately 113 mV dec⁻¹ for Fe2P. nih.govacs.org Alloying Fe2P with other metals, such as ruthenium, can lower the Tafel slope to around 86-90 mV dec⁻¹, suggesting a faster Volmer step. nih.govacs.org

Table 1: HER Performance of Various Fe2P-based Catalysts

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Fe2P/CNTs11568
Fe2P@rGO10155.2 rsc.org
o-Fe2PLower than h-Fe2P by 80 mV- researchgate.netosti.govacs.org
Fe2P407113 nih.govacs.org
Ru-Fe2P (001)332~90 nih.govacs.org
Ru-Fe2P (21̅1)318~86 nih.govacs.org
CeO2/Ni2P/Fe2P/NF8797.32 mdpi.com
Fe1.91Mo0.09P NRs222- acs.orgnih.gov

Role of Electronic Structure (e.g., Density of States at Fermi Energy) in HER Activity

The electronic structure of Fe2P is a critical determinant of its HER activity. nih.gov The density of states (DOS) at the Fermi level (E_F), which represents the number of available electronic states for conduction, plays a significant role. researchgate.netosti.govacs.org A higher DOS at the Fermi energy is generally associated with enhanced catalytic activity, as it facilitates efficient electron transfer, a crucial step in the HER process. researchgate.netosti.govacs.org

Theoretical calculations have shown that the orthorhombic polymorph of Fe2P possesses a higher density of states at the Fermi energy compared to the hexagonal phase, which is consistent with its superior HER performance. researchgate.netosti.govacs.org Alloying Fe2P with metals like ruthenium can also modulate the electronic structure. The incorporation of ruthenium leads to an increase in the Fermi level, which promotes the HER kinetics. nih.govacs.org This is attributed to the more itinerant 4d orbitals of ruthenium compared to the 3d orbitals of iron, resulting in a different energy distribution and a higher occupation level of electronic states. acs.org

Influence of Polymorphism on HER Performance

Iron phosphide (B1233454) can exist in different crystal structures, or polymorphs, with the most common being the hexagonal (P-62m space group) and orthorhombic phases. researchgate.netosti.govacs.orgosti.gov Research has demonstrated that the catalytic activity of Fe2P for the HER is significantly influenced by its polymorphic form. researchgate.netosti.govacs.org

Specifically, the orthorhombic phase of Fe2P (o-Fe2P) has been found to be a more efficient HER catalyst than the hexagonal phase (h-Fe2P). researchgate.netosti.govacs.org In acidic media, o-Fe2P requires an 80 mV lower overpotential to achieve a current density of -10 mA/cm² compared to h-Fe2P. researchgate.netosti.govacs.org This enhanced activity is attributed to its electronic structure, particularly a higher density of states at the Fermi energy, which facilitates better electron transfer during the reaction. researchgate.netosti.govacs.org The transition from the orthorhombic to the hexagonal phase occurs at approximately 873 K. researchgate.netosti.gov

Enhanced Activity via Morphological Control (Nanoparticles, Nanorods)

Controlling the morphology of Fe2P at the nanoscale is a powerful strategy to enhance its HER activity. sciltp.com By synthesizing Fe2P in the form of nanoparticles or nanorods, the electrochemically active surface area can be significantly increased, exposing more catalytic sites for the reaction. sciltp.com

For example, Fe2P nanoparticles with sizes ranging from 5-8 nm, when anchored on carbon nanotubes, have shown excellent HER performance. Similarly, the synthesis of one-dimensional nanostructures like nanorods and nanowires has been shown to improve HER activity. sciltp.com Theoretical calculations suggest that the nickel bridge sites on the long side of 1D nanostructures growing along the direction of hexagonal Ni2P exhibit lower Tafel slopes for HER, indicating more favorable kinetics. sciltp.com This principle can be extended to Fe2P nanostructures. The synthesis of Fe2P nanorods can be achieved through methods like the solution-phase decomposition of iron-carbonyl complexes in the presence of phosphine (B1218219) sources. acs.org

Dopant-Induced Phase Transitions for HER Enhancement

Introducing dopants into the Fe2P crystal lattice can induce phase transitions and significantly enhance its HER performance. acs.orgnih.gov This strategy allows for the fine-tuning of the material's electronic and structural properties to optimize its catalytic activity.

A notable example is the doping of Fe2P with molybdenum (Mo). acs.orgnih.gov Computational studies have identified Mo as a promising dopant due to its ability to optimize the hydrogen binding free energy on the Fe2P surface. acs.orgnih.gov Experimentally, the incorporation of Mo into Fe2P nanorods can induce a phase transition from the hexagonal to the orthorhombic structure when the Mo concentration reaches a certain threshold (x ≥ 0.11 in Fe₂₋ₓMoₓP). acs.orgnih.gov

The resulting mixed-phase Fe₂₋ₓMoₓP nanorods exhibit superior HER activity compared to both the pure hexagonal Fe2P and the fully orthorhombic Mo-doped phases. acs.orgnih.gov The highest performance was observed for Fe₁.₉₁Mo₀.₀₉P nanorods, which required a significantly lower overpotential of 222 mV at -10 mA/cm² compared to 378 mV for undoped hexagonal Fe2P. acs.orgnih.gov Doping with other transition metals like vanadium into bimetallic phosphides has also been shown to improve HER activity by modulating the electronic structure. acs.org This approach of "doping engineering" offers a promising avenue for developing highly efficient transition metal phosphide catalysts for the HER. rsc.org

Ammonia (B1221849) Synthesis Catalysis using Fe2P

Iron phosphide (Fe2P) is also emerging as a promising catalyst for ammonia (NH₃) synthesis, a crucial process for fertilizer production and as a potential hydrogen carrier. mdpi.comnih.gov The traditional Haber-Bosch process for ammonia synthesis requires high temperatures and pressures. Fe2P offers the potential for more efficient ammonia production under milder conditions.

Theoretical studies using density functional theory (DFT) have shown that Fe2P can activate nitrogen molecules more effectively than pure iron catalysts. The incorporation of phosphorus into the iron lattice modifies the electronic properties and can create alternative reaction pathways for ammonia synthesis. mdpi.comnih.gov DFT calculations comparing Fe(110) and Fe2P(001) surfaces revealed that Fe2P(001) exhibits weaker binding of NHₓ intermediates. mdpi.comnih.gov This weaker binding can facilitate the subsequent hydrogenation steps. Furthermore, on the Fe2P(001) surface, multiple competing pathways for N-N bond cleavage become viable, including routes that involve the pre-hydrogenation of adsorbed N₂. mdpi.comnih.gov These alternative mechanisms may help to circumvent the limitations of traditional transition metal catalysts. mdpi.comnih.gov

Experimentally, Fe2P has been demonstrated as an efficient catalyst for the electrochemical reduction of nitrate (B79036) (NO₃⁻) to ammonia, achieving a high Faradaic efficiency of 96% and a yield of 0.25 mmol h⁻¹ cm⁻². researchgate.net This highlights the potential of Fe2P in both sustainable ammonia synthesis and environmental remediation. researchgate.net

Mechanistic Insights and Reaction Pathways

The catalytic activity of Fe2P is deeply rooted in its distinct surface structure and the synergistic effects between iron and phosphorus atoms. In the context of ammonia synthesis, a well-studied reaction on iron-based catalysts, Fe2P presents alternative reaction pathways compared to traditional iron catalysts like Fe(110). rsc.org Density functional theory (DFT) studies reveal that the presence of phosphorus alters the electronic structure of the iron sites, which in turn influences the adsorption and activation of reactants and intermediates. researchgate.net

On the Fe2P(001) surface, multiple reaction pathways for N-N bond cleavage become viable. rsc.org This contrasts with the Fe(110) surface, where the direct dissociation of dinitrogen (N₂) is the predominant mechanism. rsc.org The modified electronic properties of Fe2P facilitate pathways that involve the pre-hydrogenation of adsorbed N₂ to form intermediates like *NNH. rsc.org This hydrogen-assisted pathway can circumvent the high energy barrier associated with direct N₂ dissociation, which is often the rate-limiting step in ammonia synthesis. The ability of Fe2P to promote these alternative mechanisms highlights its potential for facilitating ammonia synthesis under milder conditions than the conventional Haber-Bosch process. rsc.org

Adsorption Strengths of Intermediates

The weaker adsorption on Fe2P suggests that the subsequent hydrogenation steps to form ammonia are more facile. researchgate.net While the adsorption of N₂ is slightly stronger on Fe2P(001) compared to Fe(110), the binding energies of atomic nitrogen (N) and the NH radical are substantially lower on the phosphide surface. rsc.org This moderation of binding energies is crucial for an efficient catalytic cycle, balancing the need for N₂ activation with the ease of product formation and release.

Table 1: Comparison of Adsorption Energies of Intermediates on Fe(110) and Fe₂P(001) Surfaces

IntermediateAdsorption Site on Fe(110)Binding Energy on Fe(110) (kJ mol⁻¹)Adsorption Site on Fe₂P(001)Binding Energy on Fe₂P(001) (kJ mol⁻¹)
N₂Atop (M₁)-33Atop (M₁)-47
NThree-fold hollow (M₃)-576--518
NHThree-fold hollow (M₃)-465--426

Data sourced from Zheng et al. (2024). rsc.org

N-N Bond Cleavage Mechanisms

The cleavage of the strong triple bond in the dinitrogen molecule is a central challenge in ammonia synthesis. On the Fe2P(001) surface, several competing pathways for N-N bond cleavage exist, a departure from the direct dissociation dominance on Fe(110). rsc.orgresearchgate.net

The primary mechanisms for N-N bond cleavage on Fe2P(001) include:

Direct dissociation of adsorbed N₂ (NN) : This pathway has a higher enthalpic barrier on Fe2P(001) compared to Fe(110). rsc.org

Activation of monohydrogenated dinitrogen (NNH) : This pathway has a significantly lower enthalpic barrier on Fe2P(001) than direct dissociation, suggesting it is a more favorable route. rsc.org

The availability of these multiple, hydrogen-assisted pathways for N-N bond cleavage on Fe2P(001) is a key factor in its potential as an advanced catalyst for ammonia synthesis. rsc.orgresearchgate.net The increased importance of these hydrogenated intermediates is highlighted by the dependence of the turnover rates on hydrogen pressure. rsc.org

Nitrile Hydrogenation Catalysis by Fe2P

Iron phosphide nanocrystals have demonstrated remarkable activity and stability as heterogeneous catalysts for the liquid-phase hydrogenation of nitriles to primary amines. researchgate.netdntb.gov.ua This is a significant advancement, as conventional iron nanoparticle catalysts are typically inactive and unstable under these conditions. dntb.gov.uajst.go.jp The Fe2P nanocrystals are air-stable, which simplifies their handling and application. researchgate.net

The catalytic performance of Fe2P can be further enhanced by supporting the nanocrystals on materials like titanium dioxide (TiO₂). researchgate.netdntb.gov.ua These supported catalysts have been successfully used for the hydrogenation of a variety of nitriles, consistently producing primary amines in high yields. researchgate.net The catalysts are also reusable, maintaining their high activity and selectivity over multiple reaction cycles. researchgate.net This combination of high activity, stability, and reusability makes Fe2P a promising and sustainable alternative to traditional catalysts for nitrile hydrogenation. jst.go.jpmdpi.com

Table 2: Hydrogenation of Various Nitriles using Fe₂P NC/TiO₂ Catalyst

Substrate (Nitrile)Product (Primary Amine)Yield (%)
BenzonitrileBenzylamine98
4-Methoxybenzonitrile4-Methoxybenzylamine97
4-Chlorobenzonitrile4-Chlorobenzylamine95
Adiponitrile1,6-Hexanediamine92

Reaction conditions: Fe₂P NC/TiO₂ catalyst, nitrile substrate, 2-propanol as solvent, under H₂ and NH₃ pressure at 453 K. Data adapted from Tsuda et al. (2023). researchgate.net

Oxygen Reduction Reaction (ORR) Electrocatalysis by Fe2P

Fe2P and its composites have emerged as efficient and cost-effective electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. rsc.orgnih.gov The catalytic activity often involves a synergistic effect between Fe2P and other components in a composite material. For instance, Fe2P nanoparticles embedded in N, P co-doped carbon frames have shown superior ORR activity. nih.gov

Theoretical calculations suggest that the presence of Fe2P can weaken the adsorption of ORR intermediates on the active sites, thereby lowering the reaction free energy. nih.gov In some cases, the Fe2P phase can be transformed under reaction conditions, such as into FeP, which can enhance ORR activity through the creation of intrinsic carbon defects and improved crystallinity. Composites of Fe2P with other metal nanoparticles, such as cobalt, also exhibit excellent ORR performance with a half-wave potential (E₁/₂) of 0.876 V, indicating efficient four-electron pathway for oxygen reduction. rsc.orgrsc.org

Table 3: Performance of Fe₂P-based Electrocatalysts in Oxygen Reduction Reaction (ORR)

ElectrocatalystE₁/₂ (V vs. RHE)Electron Transfer Number (n)
Fe₂P/Co@NPC0.876>3.90
Fe SAs-Fe₂P NPs/NPCFs-2.5--

Data sourced from Li et al. (2022) and Zhang et al. (2022). rsc.orgnih.govrsc.org

Thiophene Hydrodesulfurization Catalysis by Fe2P

Iron phosphide has been investigated as a catalyst for hydrodesulfurization (HDS), a crucial process for removing sulfur-containing compounds from fuels. Nanosized Fe2P has shown catalytic activity in the HDS of thiophene. researchgate.net When supported on materials like ZSM-5, Fe2P catalysts can achieve significant desulfurization efficiency. researchgate.net

Studies on silica-supported iron-nickel phosphide catalysts have shown that the HDS activity is highly dependent on the composition. While catalysts with high iron content exhibit low activity, nickel-rich catalysts show a dramatic increase in activity. researcher.life This suggests that the specific surface composition and the interplay between different metal phosphide phases are critical for optimizing HDS performance. The stability of the Fe2P phase during the reaction is also a key factor, with some research indicating that FeP/C can be more stable and active than Fe2P/C for hydrotreating reactions. researchgate.net

Electrocatalytic Degradation for Environmental Remediation

Fe2P is also a promising material for environmental remediation through electrocatalysis. It can act as a precatalyst for the degradation of organic pollutants in wastewater. mdpi.comresearchgate.net For example, a thin film of Fe2P has been used for the electrocatalytic degradation of Rhodamine B, a common dye pollutant, achieving 98% degradation efficiency. mdpi.com During the anodic oxidation process, the Fe2P phase can transform into an iron phosphate (B84403) phase, which is the active catalyst for the degradation of organic molecules. mdpi.com

Beyond organic dyes, Fe2P has also been shown to be effective in the inactivation of microorganisms, such as Escherichia coli, achieving 100% inactivation under an applied bias. mdpi.comresearchgate.net The process often involves the in-situ generation of reactive chlorine species. mdpi.com The excellent activity and reusability of the Fe2P precatalyst make it a viable option for water remediation. mdpi.comresearchgate.net

Catalyst Stability and Durability Studies

The long-term stability and durability of a catalyst are critical factors for its practical and industrial applications. For iron phosphide (Fe2P), numerous studies have investigated its performance over extended periods under various catalytic conditions, focusing on identifying deactivation mechanisms and strategies to enhance its operational lifetime.

The deactivation of heterogeneous catalysts like Fe2P can generally be attributed to three primary mechanisms: sintering, poisoning, and coking (the formation of carbonaceous deposits). chemisgroup.ussolubilityofthings.comchemcatbio.org Sintering involves the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area. chemisgroup.ussolubilityofthings.com Poisoning occurs when impurities from the feedstock bind to the active sites, rendering them inactive. solubilityofthings.comchemcatbio.org Coking, or fouling, involves the deposition of carbon-based materials on the catalyst surface, which can block access to active sites. chemcatbio.org

Electrocatalytic Applications

In the realm of electrocatalysis, particularly for the hydrogen evolution reaction (HER), Fe2P has demonstrated notable stability.

Hydrogen Evolution Reaction (HER): Studies have shown that Fe2P-based catalysts can maintain their performance for extended durations. For instance, a CeO2/Ni2P/Fe2P/NF nanocomposite exhibited exceptional stability, generating hydrogen for up to 200 hours with no significant decrease in performance. mdpi.com After 160 hours, the stability for HER remained at 91.2%. mdpi.com Another study reported that Fe2P@rGO@Fe2P nanowall arrays retained about 87% of their catalytic activity after a 12-hour test, outperforming a commercial Pt/C catalyst. researchgate.net In acidic media, FeP nanobundles, a related iron phosphide, showed durability for up to 15 hours, while in basic media, they remained stable for up to 8 hours. acs.org Chronoamperometric tests on an Fe2P precatalyst showed it retained the initial current level during a 2-hour test. scispace.com The stability trend for HER among different iron phosphide phases has been observed as Fe3P > Fe2P > FeP. osti.gov

Oxygen Evolution Reaction (OER): The CeO2/Ni2P/Fe2P/NF catalyst also demonstrated high stability for the OER, with a retention rate of 97.3% after 160 hours of testing. mdpi.com

Electrocatalytic Degradation and Nitrate Reduction: In the electrocatalytic degradation of Rhodamine B, an Fe2P-iron phosphate film showed excellent reproducibility and stability against corrosion over four recycling runs, maintaining over 97% degradation efficiency. scispace.com Similarly, for the electrochemical nitrate reduction to ammonia (NO3RR), both Fe2P and FeP catalysts exhibited excellent stability during recycling tests. ulpgc.esung.si Post-reaction analysis using X-ray photoelectron spectroscopy (XPS) confirmed the stability of the catalysts' chemical states. ulpgc.es

The table below summarizes the stability performance of Fe2P in various electrocatalytic reactions.

Catalyst SystemReactionDurationPerformance RetentionReference
CeO2/Ni2P/Fe2P/NFHER200 hNo significant decrease mdpi.com
CeO2/Ni2P/Fe2P/NFHER160 h91.2% mdpi.com
Fe2P@rGO@Fe2PHER12 h~87% researchgate.net
FeP nanobundlesHER (acidic)15 hNegligible activity loss acs.org
FeP nanobundlesHER (basic)8 hNegligible activity loss acs.org
Fe2P precatalystHER2 hRetained initial current scispace.com
CeO2/Ni2P/Fe2P/NFOER160 h97.3% mdpi.com
Fe2P-iron phosphateRhodamine B Degradation4 cycles>97% efficiency scispace.com
Fe2PNO3RRRecycling testsExcellent stability ulpgc.esung.si

Hydrodeoxygenation (HDO) Applications

In hydrodeoxygenation (HDO) reactions, which are crucial for upgrading bio-oils, Fe2P catalysts have also been evaluated for their stability.

Deactivation in HDO: The deactivation of HDO catalysts is often caused by coke deposition, sintering, and poisoning from impurities in the bio-oil feedstock. mdpi.com The addition of palladium (Pd) to an iron catalyst was found to significantly enhance its stability during the HDO of guaiacol. mdpi.com

Stability of Fe2P in HDO: Characterization of a monometallic Fe2P catalyst used in the HDO of anisole (B1667542) revealed that its crystal structure was stable, with no phosphorus loss occurring during the reduction and reaction processes. rsc.org The turnover frequency for HDO over various transition metal phosphides often follows the order of Ni2P > Co2P > Fe2P > WP > MoP. mdpi.com

Research findings indicate that the stability of the Fe2P catalyst can be influenced by the support material and the presence of promoters. For example, in the HDO of m-cresol, a Ni2P/ZrO2 catalyst showed the highest activity, and the phosphorus species were noted to contribute to the formation of Brønsted acid sites that facilitate the reaction. researchgate.net

The following table presents findings on the stability of Fe2P in HDO.

Catalyst SystemReactionKey FindingReference
Pd-Fe/Al-MCM-41HDO of GuaiacolAddition of Pd enhanced stability. mdpi.com
Fe2PHDO of AnisoleStable crystal structure with no phosphorus loss. rsc.org
Fe2PHDOActivity order: Ni2P > Co2P > Fe2P. mdpi.com

Ammonia Synthesis

Recent theoretical studies have explored Fe2P as a catalyst for ammonia synthesis. Density functional theory (DFT) calculations suggest that the incorporation of phosphorus into iron catalysts modifies the electronic structure and can offer alternative reaction pathways, potentially circumventing the limitations of traditional iron catalysts. mdpi.com While extensive experimental durability data is still emerging, these theoretical insights point towards a promising avenue for developing more stable and efficient ammonia synthesis catalysts. mdpi.com

Energy Storage and Conversion Applications of Iron Phosphide Fe2p

Anode Materials for Lithium-Ion Batteries (LIBs)

Fe₂P is a promising anode material for next-generation lithium-ion batteries, primarily due to its high theoretical capacity. researchgate.netnih.gov The performance of Fe₂P as an anode is characterized by its specific capacity, the stability of its performance over repeated charging and discharging cycles, and its ability to perform at high charging and discharging rates.

High Specific Capacity and Cycling Stability

Fe₂P exhibits a high specific capacity, a key metric for anode materials in LIBs. For instance, Fe₂P nanoparticles have demonstrated a reversible discharge capacity of approximately 413 mAh/g. In another study, Fe₂P particles embedded in a nitrogen-doped carbon framework (Fe₂P@NC) showed a high lithiation/delithiation capacity of 1214.8 mAh/g and 1367.01 mAh/g, respectively, at a current density of 66.6 mA/g. researchgate.net

The cycling stability, or the ability to retain capacity over numerous cycles, is another critical factor. A composite of LiFePO₄-Fe₂P-C demonstrated excellent long-term cycling stability, retaining about 96% of its initial discharge capacity after 1000 cycles at a high current density of 1700 mA/g. uow.edu.au Similarly, an S/Fe₂P@NPC cathode retained a high discharge capacity of 761.9 mAh/g at 1.0 C after 500 cycles, with a low capacity decay rate of 0.04% per cycle. acs.org

Rate Capability

The rate capability, which is the ability of an anode to maintain its capacity at high charge and discharge rates, is another area where Fe₂P shows promise. A LiFePO₄-Fe₂P-C composite cathode was able to deliver a specific capacity of 167 mAh/g at 0.2 C and 146 mAh/g at 5 C after 100 cycles. uow.edu.au Furthermore, an S/Fe₂P@NPC cathode exhibited excellent rate capability with high reversible discharge capacities at various C-rates, including 779.0 mAh/g at 5.0 C and 679.7 mAh/g at 10.0 C. acs.org

Composite Materials for Enhanced Performance (e.g., Fe₂P/Graphited Carbon Sheets)

To further enhance the electrochemical performance of Fe₂P, it is often incorporated into composite materials. nih.govacs.orgsci-hub.se A notable example is the use of Fe₂P nanoparticles encapsulated in sandwich-like graphited carbon sheets (Fe₂P/GCS). nih.govacs.orgsci-hub.se This unique structure provides several advantages, including a large specific surface area, a nanoporous structure, excellent electronic conductivity, and enhanced structural integrity. acs.orgsci-hub.se These features contribute to the brilliant electrochemical performance of the Fe₂P/GCS composite, which demonstrates high specific capacity, excellent cyclability, and superior rate capability when used as an anode material for LIBs. nih.govacs.orgsci-hub.se

Another approach involves the creation of a LiFePO₄-Fe₂P-C composite with a porous and conductive architecture. uow.edu.au This design, which places antiferromagnetic LiFePO₄ in close proximity to ferromagnetic Fe₂P, has shown outstanding electrochemical performance, particularly at high C-rates. uow.edu.au

Table 1: Electrochemical Performance of Fe₂P-based Anodes in LIBs

Material Specific Capacity (mAh/g) Cycling Stability Rate Capability
Fe₂P nanoparticles ~413 (reversible discharge) Good Not specified
Fe₂P@NC 1214.8 (lithiation) / 1367.01 (delithiation) at 66.6 mA/g Moderate structural stability Excellent
LiFePO₄-Fe₂P-C 167 at 0.2 C, 146 at 5 C ~96% retention after 1000 cycles at 1700 mA/g 146 mAh/g at 5 C
S/Fe₂P@NPC 1555.7 at 0.1 C 761.9 mAh/g after 500 cycles at 1.0 C 679.7 mAh/g at 10.0 C
Fe₂P/GCS High Excellent Excellent

Magnetocaloric Refrigeration Systems

Beyond energy storage, Fe₂P and its derivatives are at the forefront of research into magnetocaloric refrigeration, an environmentally friendly and potentially more energy-efficient alternative to traditional vapor-compression cooling. tudelft.nldiva-portal.orgacs.org This technology is based on the magnetocaloric effect (MCE), where a material undergoes a temperature change upon the application or removal of a magnetic field. tudelft.nlmdpi.com

Fe₂P-based materials are considered among the most promising candidates for room-temperature magnetic refrigeration. tudelft.nldiva-portal.orgill.fr They exhibit a large adiabatic temperature change and a high magnetic entropy change, key characteristics for an effective magnetocaloric material. tudelft.nl A significant advantage of the Fe₂P family is its small hysteresis, which is crucial for efficient and reversible operation in a cooling cycle. tudelft.nl

The magnetic properties of Fe₂P can be finely tuned through elemental substitution. diva-portal.orgdiva-portal.org For example, the Curie temperature, the temperature at which a material undergoes a magnetic phase transition, can be adjusted to be near room temperature, a critical requirement for practical refrigeration applications. researchgate.netmdpi.com Research has shown that lithiation can have a profound effect on the Curie temperature of Fe₂P, increasing it from 240 K in its pure form to 800 K with 20% lithium doping. tudelft.nl This tunability allows for the optimization of Fe₂P-based materials for specific cooling applications. diva-portal.orgmdpi.com The underlying mechanism for the excellent magnetocaloric properties of Fe₂P-based compounds is attributed to mixed magnetism, which leads to a first-order magnetic phase transition. acs.org

Table 2: Properties of Fe₂P for Magnetocaloric Refrigeration

Property Value/Characteristic Significance
Magnetocaloric Effect Large adiabatic temperature change and high magnetic entropy change Essential for efficient cooling
Hysteresis Small Enables reversible and efficient refrigeration cycles
Curie Temperature Tunable (e.g., 240 K to 800 K with Li doping) Allows for optimization for room-temperature applications
Phase Transition First-order magnetic transition Contributes to the large magnetocaloric effect

Superconducting Properties of Fe2p Type Compounds

Discovery of Superconductivity in Fe2P-Type Ternary Pnictides (e.g., ScRhP, ScIrP)

The Fe2P-type crystal structure has been a fertile ground for the discovery of new superconductors. Many ternary pnictides with the general formula MM'X (where M is an early transition metal, M' is a late transition metal, and X is phosphorus or arsenic) crystallize in the ordered hexagonal Fe2P-type structure (space group P-62m) and exhibit superconductivity. arxiv.orgjps.jp Among the most intensively studied examples are compounds like ZrRuP and its analogs, which show a superconducting transition at a relatively high temperature of approximately 12 K. nii.ac.jpresearchgate.net

More recently, superconductivity was discovered in other ternary phosphides belonging to this family, such as Scandium Iridium Phosphide (B1233454) (ScIrP) and Scandium Rhodium Phosphide (ScRhP). jps.jpresearchgate.net In 2016, researchers reported that ScIrP, which crystallizes in a hexagonal structure without spatial inversion symmetry, undergoes a bulk superconducting transition at 3.4 K. researchgate.netaps.org Shortly after, its 4d analogue, ScRhP, was also confirmed to be a bulk superconductor, with a transition temperature (Tc) of 2 K. nii.ac.jpresearchgate.net The discovery of superconductivity in these noncentrosymmetric materials, which contain heavy elements, has sparked interest in their potential for unconventional properties. jps.jpaip.org

CompoundSuperconducting Transition Temperature (Tc)Crystal Structure TypeReference
ZrRuP~13.0 KFe2P (Hexagonal) pnas.org
ScIrP3.4 KFe2P (Hexagonal) researchgate.netaps.org
ScRhP2.0 KFe2P (Hexagonal) nii.ac.jpresearchgate.net
HfRuP~12 KFe2P (Hexagonal) tandfonline.com
ZrRuAs~12 KFe2P (Hexagonal) arxiv.org

Influence of Crystal Structure (Hexagonal vs. Orthorhombic) on Superconducting Behavior

Several Fe2P-type compounds are known to exist in different crystallographic modifications, or polymorphs, most notably a hexagonal (Fe2P-type) phase and an orthorhombic (Co2P-type) phase. capes.gov.brprimec.com The superconducting properties, particularly the transition temperature, are highly sensitive to this structural difference.

A clear example is Zirconium Ruthenium Phosphide (ZrRuP). The hexagonal phase (h-ZrRuP) exhibits superconductivity at a relatively high Tc of about 13.0 K, whereas the orthorhombic phase (o-ZrRuP) becomes superconducting at a significantly lower temperature of around 3.5-4 K. researchgate.netcapes.gov.brprimec.com Theoretical studies suggest that the lattice of h-ZrRuP is softer than that of o-ZrRuP. aps.org This softer lattice in the hexagonal phase is believed to give rise to strong electron-phonon interaction, which is a crucial factor in achieving a higher transition temperature. aps.org A similar trend is observed in ZrRuSi, where the hexagonal form has a high Tc of over 12 K, while the orthorhombic version's Tc is only about 4 K. capes.gov.broup.com

Interestingly, this trend is not universal. In the case of Scandium Ruthenium Silicide (ScRuSi), the as-prepared orthorhombic Co2P-type phase (o-ScRuSi) is a bulk superconductor with a Tc of 3.1 K. arxiv.org However, after annealing, it transforms into the hexagonal Fe2P-type phase (h-ScRuSi), which does not show any superconducting behavior down to 1.8 K. arxiv.org

CompoundPhaseCrystal StructureSuperconducting Transition Temperature (Tc)Reference
ZrRuPHexagonal (h-ZrRuP)Fe2P-type13.0 K primec.com
Orthorhombic (o-ZrRuP)Co2P-type3.5 K primec.com
ScRuSiHexagonal (h-ScRuSi)Fe2P-typeNot superconducting > 1.8 K arxiv.org
Orthorhombic (o-ScRuSi)Co2P-type3.1 K arxiv.org

Electronic Density of States at Fermi Energy in Superconducting Fe2P-Type Compounds

The electronic density of states (DOS) at the Fermi energy, N(E_F), is a key parameter in conventional superconductivity, as a higher N(E_F) often provides more electrons to form Cooper pairs. In Fe2P-type superconductors, the d-electrons from the transition metal atoms (like Ru, Rh, Ir, and Sc) provide the main contribution to the total DOS at the Fermi level. arxiv.orgaps.org

First-principles calculations for ScRhP and ScIrP show that the DOS at the Fermi level is 6.54 and 4.43 states per eV per unit cell, respectively. arxiv.org Curiously, while ScRhP has a larger electronic density of states at the Fermi energy, its superconducting transition temperature (Tc ≈ 2 K) is lower than that of ScIrP (Tc = 3.4 K). nii.ac.jpresearchgate.net This indicates that the density of states is not the only factor determining Tc in these compounds.

For hexagonal ZrRuP (h-ZrRuP), specific heat measurements show that the density of states at the Fermi level is not particularly high, approximately 0.74 states/eV·atom, despite its relatively high Tc of ~13 K. aist.go.jp Electronic band structure calculations confirm this value and show that the DOS is very sensitive to the distance between the Ruthenium atoms in the crystal lattice. aist.go.jp

Upper Critical Field (Hc2) and Type-II Superconductivity

Fe2P-type superconductors are characterized as Type-II superconductors. nii.ac.jpresearchgate.netarxiv.org This is confirmed by measurements of their behavior in applied magnetic fields, which show a gradual suppression of superconductivity between a lower critical field (Hc1) and a high upper critical field (Hc2), rather than the sharp transition seen in Type-I superconductors. The field dependence of the electrical resistivity in ScRhP, for instance, yields a short coherence length of about 20 nm, which is a characteristic of Type-II behavior. nii.ac.jp

These materials often exhibit high upper critical fields. For ScIrP, with a Tc of 3.4 K, the upper critical field at zero temperature, Hc2(0), is estimated to be over 5 T. jps.jpresearchgate.net The hexagonal phases of ZrRuP and its analogs also show robust superconductivity in magnetic fields, with Hc2(0) values reaching 14-16 Tesla. tandfonline.comcapes.gov.br This ability to maintain a superconducting state in the presence of strong magnetic fields is a significant property of this class of materials.

CompoundUpper Critical Field at 0 K (Hc2(0))Reference
HfRuP14 T tandfonline.com
ZrRuP16 T tandfonline.com
ZrRuAs14.1 T tandfonline.com
ZrRuSi14.5 T tandfonline.com
ScIrP> 5 T jps.jpresearchgate.net

Role of Spin-Orbit Interaction in Superconducting Properties

A crucial feature of the hexagonal Fe2P-type structure (space group P-62m) is that it is noncentrosymmetric, meaning it lacks a center of inversion symmetry. jps.jpaps.orgmdpi.com In such materials, the absence of inversion symmetry can give rise to an antisymmetric spin-orbit coupling (SOC), which lifts the spin degeneracy of the electronic bands. aip.org This effect is particularly strong in compounds containing heavy elements like Iridium (Ir). aps.org

The spin-orbit interaction plays a significant role in the superconducting properties of these materials. First-principles calculations performed on ScIrP demonstrate this effect clearly. aps.orgaps.org When SOC is included in the theoretical model, it removes the degeneracy of some electronic bands near the Fermi level. aps.orgaps.org Furthermore, the SOC has a considerable effect on the lattice vibrations (phonons); it lowers the energy of certain phonon modes and increases the strength of the dominant peaks in the Eliashberg spectral function, which describes the electron-phonon coupling. aps.org

The net result is an enhancement of the electron-phonon coupling constant (λ) and, consequently, the superconducting transition temperature (Tc). aps.org Theoretical calculations for ScIrP that ignore SOC fail to predict the experimental Tc, while those that include SOC yield a Tc of ~3.6 K, in excellent agreement with the measured value of 3.4 K. aps.org This demonstrates that the spin-orbit interaction is a critical ingredient for understanding the mechanism of superconductivity in ScIrP and related noncentrosymmetric Fe2P-type compounds. aps.org

Environmental Applications of Iron Phosphide Fe2p

Microbial Inactivation in Water Treatment Technologies

The application of iron phosphide (B1233454) in water treatment extends to the crucial task of microbial inactivation. Specifically, FeP has been investigated as a precatalyst in electrocatalytic systems designed to eliminate pathogenic microorganisms from water.

In a notable study, a thin film of FeP was utilized as a precatalyst for the inactivation of Escherichia coli (E. coli), a common indicator of fecal contamination in water. mdpi.comresearchgate.netscispace.com The research demonstrated that under an applied electrical bias, the FeP material transforms into an iron phosphate (B84403) phase, which then acts as the catalyst for the disinfection process. mdpi.comscispace.com This electrocatalytic system was highly effective, achieving 100% inactivation of E. coli. mdpi.comresearchgate.netung.si The mechanism behind this potent bactericidal activity was attributed to the in-situ generation of reactive chlorine species, such as hypochlorous acid, from the chloride ions present in the water. mdpi.com These reactive species are powerful oxidizing agents that can effectively destroy microbial cells.

The table below summarizes the key findings from the research on the electrocatalytic inactivation of E. coli using an FeP precatalyst.

ParameterValueReference
MicroorganismEscherichia coli mdpi.comresearchgate.netscispace.com
CatalystFeP precatalyst (transforms to FeP-iron phosphate) mdpi.comscispace.com
Inactivation Efficiency100% mdpi.comresearchgate.netung.si
Applied Bias2.0 V vs. RHE mdpi.comresearchgate.net
Electrolyte0.06 M NaCl mdpi.com
Initial E. coli Concentration1.1 x 10⁸ CFU/mL mdpi.com
Primary Inactivation AgentIn-situ generated reactive chlorine species mdpi.com

These findings underscore the potential of FeP-based electrocatalytic systems as a robust technology for water disinfection. The ability to achieve complete microbial inactivation through the electrochemical transformation of a readily available material highlights a promising avenue for the development of advanced water treatment solutions. mdpi.comresearchgate.net

Electrocatalytic Degradation of Pollutants

Beyond microbial inactivation, iron phosphide has also been effectively employed in the electrocatalytic degradation of organic pollutants, which are a significant concern in wastewater treatment. The same FeP precatalyst system used for microbial inactivation has shown high efficacy in breaking down complex organic molecules.

Research has focused on the degradation of Rhodamine B (RhB), a synthetic dye and a common water pollutant known for its stability and potential toxicity. mdpi.comresearchgate.netresearchgate.net In these studies, a thin film of FeP, which transforms into an iron phosphate phase during the reaction, served as the anode in an electrocatalytic cell. mdpi.com The system demonstrated remarkable efficiency, achieving over 97% degradation of RhB in a very short time frame of 1.3 minutes. mdpi.com This rapid degradation is attributed to the powerful oxidative environment created by the electrocatalytically generated reactive species.

The degradation process was found to follow pseudo-first-order kinetics, with a high rate constant, particularly in the presence of chloride ions. mdpi.com This indicates that the electro-generated reactive chlorine species play a pivotal role in the breakdown of the RhB molecule. The table below details the research findings on the electrocatalytic degradation of Rhodamine B using the FeP precatalyst.

ParameterValueReference
PollutantRhodamine B (RhB) mdpi.comresearchgate.netresearchgate.net
CatalystFeP precatalyst (transforms to FeP-iron phosphate) mdpi.com
Degradation Efficiency>97% in 1.3 minutes mdpi.com
Applied Bias2.0 V vs. RHE mdpi.comresearchgate.net
Electrolyte0.06 M NaCl mdpi.com
Kinetic ModelPseudo-first-order mdpi.com
Rate Constant (k₁)2.6591 min⁻¹ (in NaCl) mdpi.com

The successful degradation of a persistent organic pollutant like Rhodamine B highlights the versatility of FeP-based electrocatalytic systems. mdpi.comresearchgate.netresearchgate.net The ability of this system to effectively treat both microbial and chemical contaminants makes it a strong candidate for comprehensive water and wastewater treatment applications. mdpi.com

Advanced Characterization Techniques in Fe2p Studies

X-ray Diffraction (XRD) and In-Situ Powder X-ray Diffraction

X-ray Diffraction (XRD) is a primary and essential tool for identifying the crystalline phase of Fe2P. The hexagonal crystal structure of Fe2P produces a distinct diffraction pattern, with characteristic peaks appearing at specific 2θ angles, such as approximately 40.2°, 44.3°, and 47.5°. XRD is crucial for verifying the phase purity and crystallinity of synthesized Fe2P samples, ensuring the absence of other iron phosphide (B1233454) phases like FeP or Fe3P. researchgate.netrsc.org For instance, the lattice parameters for hexagonal Fe2P have been determined to be a = b = 5.880 Å and c = 3.449 Å, which are consistent with established literature values.

In-situ powder XRD is a powerful extension of this technique, allowing for real-time monitoring of phase transformations as a function of temperature, pressure, or reaction environment. northwestern.edumdpi.com This has been particularly insightful in studying the polymorphic transition between the orthorhombic (o-Fe2P) and hexagonal (h-Fe2P) phases. In-situ studies have shown that the transition from o-Fe2P to h-Fe2P occurs at approximately 873 K, indicating that the o-Fe2P phase is thermodynamically favored at lower temperatures. acs.orgresearchgate.net This technique is invaluable for understanding the conditions that favor the formation of specific Fe2P polymorphs during synthesis. acs.orgresearchgate.net

Technique Application in Fe2P Studies Key Findings
XRD Phase identification and purity verification. researchgate.netrsc.orgConfirms hexagonal crystal structure with characteristic diffraction peaks.
In-Situ XRD Monitoring of polymorphic phase transitions. northwestern.edumdpi.comacs.orgresearchgate.netRevealed the o-Fe2P to h-Fe2P transition temperature (≈873 K). acs.orgresearchgate.net

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that provides detailed information about the electronic structure of a material. khanacademy.org By irradiating a sample with photons and measuring the kinetic energy of the emitted electrons, PES can map the density of states (DOS) in the valence band and determine the binding energies of core-level electrons. researchgate.net Studies on Fe2P have utilized PES to investigate the hybridization between iron 3d and phosphorus 3p orbitals, which forms the valence band. researchgate.netims.ac.jp

Research has shown that the electronic structure of the Fe2P surface can be affected by processes like argon ion sputtering and annealing. researchgate.net Sputtering can reduce the amount of surface phosphorus, while annealing at temperatures above 400°C can cause bulk phosphorus to segregate to the surface. researchgate.net Despite these changes in surface composition, the electronic structure at the iron sites remains relatively stable. researchgate.netims.ac.jp Resonant PES studies have confirmed that Fe 3d orbitals are the primary contributors to the states near the Fermi level. aip.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is another powerful probe of electronic structure, providing information on the unoccupied states and the local atomic environment. aps.org By tuning the X-ray energy through an absorption edge of a specific element (like the Fe L-edge), XAS can reveal details about the oxidation state and coordination chemistry of that element. In Fe2P, XAS, often used in conjunction with PES, helps to provide a comprehensive picture of the electronic states. researchgate.netualberta.cacapes.gov.br For instance, Fe 2p XAS spectra can be used to confirm the oxidation state of iron in the compound. researchgate.net The technique is also sensitive to changes in the electronic structure upon chemical modifications, such as deintercalation of lithium from related iron phosphate (B84403) compounds. researchgate.netunifi.it

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying the local environment of specific nuclei, in this case, ⁵⁷Fe. acs.org It provides precise information about the oxidation state, coordination symmetry, and magnetic hyperfine fields at the iron sites. In Fe2P, which has two distinct iron crystallographic sites (Fe(1) and Fe(2)), Mössbauer spectroscopy has been crucial in differentiating their electronic and magnetic properties. acs.orgepj.orgresearcher.life The spectra typically show two distinct components corresponding to the two iron sites, each with its own isomer shift and quadrupole splitting values. rsc.orgresearcher.life This technique has also been used to study the effects of elemental substitution on the iron sites in Fe2P-based materials and to probe the local magnetic environments. researcher.life

Iron Site Typical Isomer Shift (mm/s) Typical Quadrupole Splitting (mm/s)
Fe(1) ~0.20~0.21
Fe(2) ~0.47~0.65
Note: These values are for a Fe₀.₅₀Ni₁.₅₀P sample and can vary with composition. researcher.life

Nuclear Magnetic Resonance (NMR) and Muon Spin Rotation (µSR)

Nuclear Magnetic Resonance (NMR) and Muon Spin Rotation (µSR) are local probe techniques that are highly sensitive to the magnetic properties of materials at a microscopic level. osti.govarxiv.orgrsc.org In Fe2P, ³¹P NMR has been used to probe the hyperfine fields at the phosphorus nuclei, providing insights into the magnetic ordering and the electronic structure from the perspective of the phosphorus atoms. osti.govarxiv.org

µSR is a powerful tool for investigating magnetic ordering and dynamics. researchgate.net Implanted muons act as sensitive local magnetic probes. rsc.org In Fe2P, µSR studies, often combined with first-principles simulations, have been used to characterize the magnetic ground state and the ferromagnetic transition. osti.govarxiv.orgosti.gov These techniques have helped to resolve inconsistencies in older literature and provide a more accurate picture of the intrinsic magnetic properties of Fe2P. arxiv.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology and crystal structure of materials at the nanoscale. mdpi.com In studies of Fe2P, TEM is used to determine the size, shape, and size distribution of nanoparticles. researchgate.netnih.gov High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystal, providing direct evidence of its crystalline nature and allowing for the identification of specific lattice planes. For example, HRTEM images of hexagonal Fe2P nanoparticles have clearly shown lattice spacings corresponding to the (110) and (100) planes. TEM is often used in conjunction with other techniques like energy-dispersive X-ray spectroscopy (EDS) to confirm the elemental composition of the nanoparticles. researchgate.netnsysu.edu.twrsc.orgresearchgate.net

Low-Energy Electron Diffraction (LEED)

Low-Energy Electron Diffraction (LEED) is a highly sensitive surface analysis technique used to determine the crystallographic structure of the surface of single-crystal materials. The technique involves directing a beam of low-energy electrons (typically in the range of 20-200 eV) at a sample. bhu.ac.inlibretexts.org At these energies, the electrons have a wavelength comparable to interatomic distances, leading to diffraction by the periodic arrangement of atoms on the surface. cadence.com The diffracted electrons that are elastically scattered produce a pattern on a fluorescent screen, which provides information about the symmetry, size, and rotational alignment of the surface unit cell. bhu.ac.inlibretexts.org

Detailed Research Findings

In the study of iron phosphide (Fe2P), LEED has been instrumental in characterizing the atomic structure of its surfaces, often prepared on single-crystal substrates or as thin films. Research has shown that the surface of Fe2P can undergo reconstruction, where the atomic arrangement on the surface differs from that of the bulk crystal.

One investigation focused on an Fe2P(100) single crystal surface. After preparing the surface through cycles of Ar⁺ ion sputtering and subsequent annealing at temperatures between 500°C and 800°C, a c(2x2) LEED pattern was observed. researchgate.net This indicates a surface reconstruction where the surface unit cell is twice as large as the corresponding bulk unit cell in both directions.

Studies on the formation of iron phosphide layers through the interaction of phosphine (B1218219) (PH₃) gas with iron single-crystal surfaces have also utilized LEED to monitor the structural changes. When PH₃ interacts with an Fe(100) surface at 160 K, it dissociates, and the phosphorus uptake saturates at half a monolayer, forming a chemisorbed c(2x2) overlayer. soton.ac.uk At higher temperatures, between 495 K and 640 K, the growth of structurally disordered iron phosphide films was noted. soton.ac.uk

On an Fe(110) surface, the adsorption of PH₃ at 160 K leads to a poorly ordered structure that, upon annealing, reconstructs into a p(1x4) structure. soton.ac.uk At a higher temperature of 540 K, a p(2x2) overlayer or a more complex, unidentified structure can form before the well-ordered p(1x4) structure appears. soton.ac.uk The appearance of these different superstructures highlights the complex relationship between surface preparation conditions, temperature, and the resulting surface crystallography of iron phosphide.

The following table summarizes the reported LEED patterns observed in studies involving iron phosphide surfaces.

Interactive Data Table: LEED Patterns Observed on Iron Phosphide Surfaces

Surface/PrecursorPreparation/Annealing ConditionsObserved LEED PatternReference
Fe2P(100)Ar⁺ ion sputtering and annealing at 500°C - 800°Cc(2x2) researchgate.net
Fe(100) + PH₃Adsorption at 160 Kc(2x2) soton.ac.uk
Fe(110) + PH₃Adsorption at 160 K, followed by annealingp(1x4) soton.ac.uk
Fe(110) + PH₃Adsorption at 540 Kp(2x2) or complex structure soton.ac.uk

Future Research Directions for Iron Phosphide Fe2p

Optimization of Synthesis for Controlled Polymorphism and Nanostructure

A primary focus for future research is the development of synthetic methods that offer precise control over the crystallographic phase (polymorphism) and the nanoscale structure of Fe₂P. The properties of Fe₂P are highly dependent on its structure, and the ability to selectively produce specific polymorphs and morphologies is crucial for optimizing performance in targeted applications.

Recent studies have demonstrated that different synthesis techniques can yield distinct phases and structures. For instance, solvothermal synthesis has been used to produce different iron phosphide (B1233454) phases, such as FeP and Fe₂P, by adjusting the temperature. researchgate.net Subsequent heat treatments can further transform these phases; for example, annealing Fe₂P can yield the Fe₃P phase. researchgate.net A wet chemical approach using β-FeOOH as an iron precursor has been shown to produce phase-pure FeP nanobundles, with the final morphology and phase being highly dependent on parameters like the heating rate. acs.org

A significant breakthrough has been the synthesis of the orthorhombic polymorph of Fe₂P (o-Fe₂P), a phase originally found in meteorites and considered a high-pressure phase. researchgate.netosti.gov Researchers have successfully grown o-Fe₂P single crystals and synthesized phase-pure polycrystalline samples using a tin-flux method at ambient pressure. researchgate.netosti.gov In-situ powder X-ray diffraction studies revealed that the transition from the orthorhombic to the more common hexagonal phase (h-Fe₂P) occurs at approximately 873 K. researchgate.netosti.gov This discovery opens the door to exploring the distinct properties of o-Fe₂P, which has shown superior electrocatalytic activity compared to its hexagonal counterpart. researchgate.netosti.gov

Future work will likely concentrate on refining these and other synthesis strategies, such as organometallic precursor pyrolysis and solution-phase arrested precipitation, to gain atomic-level control over stoichiometry and nanostructure. rsc.orgacs.org The goal is to develop scalable and reproducible methods for synthesizing Fe₂P with desired polymorphs (e.g., hexagonal vs. orthorhombic), morphologies (e.g., nanoparticles, nanorods, thin films), and defect structures, which are critical for enhancing catalytic activity, magnetic behavior, and performance in energy storage devices. researchgate.netacs.orgresearchgate.net

Table 1: Synthesis Methods and Resulting Fe₂P Structures

Synthesis Method Precursors Temperature (°C) Resulting Phase/Structure Reference
Solvothermal Triphenylphosphine (B44618) (TPP) 300 Fe₂P phase researchgate.net
Solvothermal Triphenylphosphine (TPP) 350 FeP phase researchgate.net
Heat Treatment Fe₂P particles 500 Fe₃P phase researchgate.net
Wet Chemical β-FeOOH, TOP Mild conditions FeP nanobundles acs.org
Tin-Flux Not specified < 873 K Orthorhombic Fe₂P (o-Fe₂P) researchgate.netosti.gov

Exploration of Novel Substitutional Elements for Tailored Properties

The intentional introduction of substitutional elements into the Fe₂P crystal lattice is a powerful strategy for tuning its intrinsic properties. By replacing iron or phosphorus atoms with other elements, researchers can manipulate the electronic structure, magnetic ordering, and catalytic site activity.

Significant research has already been conducted on substituting iron with other transition metals like cobalt (Co), nickel (Ni), and manganese (Mn), and phosphorus with silicon (Si), particularly for magnetic applications. mdpi.comresearchgate.net These substitutions can significantly alter properties such as the Curie temperature (TC) and saturation magnetization (MS). mdpi.comresearchgate.net For example, while Mn substitution has been shown to increase saturation magnetization, it also tends to decrease the Curie temperature. mdpi.comresearchgate.net The goal of this line of research is to develop rare-earth-free permanent magnets with properties suitable for industrial applications. mdpi.comresearchgate.net

Future investigations will expand the range of substitutional elements beyond those already studied. mdpi.com The exploration of doping with elements like molybdenum (Mo) has been computationally identified as promising for enhancing electrocatalytic performance, specifically for the hydrogen evolution reaction (HER). researchgate.net Theoretical studies suggest Mo can optimize the hydrogen binding free energy on the Fe₂P surface. researchgate.net Experimental work has confirmed that Mo incorporation can induce a phase transformation from hexagonal to orthorhombic Fe₂P, leading to improved HER activity. researchgate.net

The systematic study of various dopants, both individually and in combination, will be a key research direction. This includes exploring a wider array of transition metals, p-block elements, and even interstitials like carbon and nitrogen to create a vast compositional space for Fe₂P-based materials. dierk-raabe.com The challenge lies in understanding the complex interplay between dopant type, concentration, site preference within the crystal lattice, and the resulting functional properties. mdpi.comresearchgate.net

Table 2: Effects of Substitutional Elements on Fe₂P Properties

Substitutional Element Site Effect on Property Application Reference
Cobalt (Co) Fe site (3g) Tailors magnetic properties Permanent Magnets mdpi.comresearchgate.net
Nickel (Ni) Fe site (3g) Adverse effect on magnetic properties vs. Co Permanent Magnets mdpi.comresearchgate.net
Manganese (Mn) Fe site (3g) Increases saturation magnetization (MS), decreases Curie temperature (TC) Permanent Magnets mdpi.comresearchgate.net
Silicon (Si) P site (2c) Tailors magnetic properties Permanent Magnets mdpi.comresearchgate.net

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and design of new Fe₂P-based materials. These theoretical approaches allow researchers to predict material properties from fundamental principles, thereby guiding experimental efforts toward the most promising candidates. nih.govtechnologycatalogue.com

DFT studies have already provided significant insights into the mechanisms of catalytic reactions on Fe₂P surfaces. For instance, comprehensive DFT analysis of ammonia (B1221849) synthesis has shown that the presence of phosphorus modifies the reaction pathways compared to pure iron surfaces, potentially circumventing the limitations of traditional catalysts. nih.gov Such computational work can identify the most active sites on a catalyst surface and predict how different dopants or structural changes will affect performance. researchgate.netnih.gov

The future of computational research in this area lies in the integration of high-throughput screening with machine learning (ML) and artificial intelligence (AI). youtube.commit.eduacs.orgarxiv.org These data-driven approaches can rapidly screen vast compositional and structural spaces to identify novel Fe₂P variants with desired properties. arxiv.org By training ML models on existing experimental and computational data, it is possible to create predictive tools that can forecast the stability, electronic structure, and catalytic or magnetic properties of yet-to-be-synthesized materials. acs.org This "inverse design" approach, where a target property is specified and the AI model generates the material composition to achieve it, represents a paradigm shift from traditional trial-and-error discovery. arxiv.org

Future research will focus on developing more accurate and efficient computational models, including machine-learned potentials for molecular dynamics simulations and generative adversarial networks (GANs) for creating novel crystal structures. technologycatalogue.comarxiv.org The ultimate goal is to create a seamless feedback loop between computational prediction, automated synthesis, and experimental validation, drastically shortening the development cycle for new high-performance materials. arxiv.org

Integration of Fe₂P in Multifunctional Materials and Devices

Beyond studying Fe₂P in isolation, a significant area of future research involves its integration into composite materials and functional devices. By combining Fe₂P with other materials, it is possible to create multifunctional systems that leverage the unique properties of each component for enhanced performance and novel applications.

In energy storage, for example, LiFePO₄/Fe₂P composites have been shown to exhibit improved electrochemical performance. researchgate.net The metallic conductivity of the Fe₂P phase acts as a conductive pathway, enhancing the electronic conductivity of the composite electrode, which leads to higher discharge capacities and better rate capabilities in lithium-ion batteries. researchgate.net Future work will explore the optimal architecture and composition of such composites to maximize their energy and power density.

The integration of Fe₂P into devices for spintronics and magnetic storage is another burgeoning field. Its tunable magnetic properties make it a candidate for components in these technologies. Future research will focus on fabricating high-quality Fe₂P thin films and nanostructures and integrating them into device architectures to test their performance. This includes developing multifunctional materials where the magnetic properties of Fe₂P can be controlled by an external stimulus, opening possibilities for new types of sensors and actuators.

Deeper Understanding of Structure-Property-Performance Relationships

A fundamental and overarching goal for future research is to establish a deeper and more quantitative understanding of the processing-structure-property-performance (PSPP) relationships in Fe₂P. gatech.edumdpi.com This involves elucidating precisely how synthetic parameters influence the crystal structure and nanostructure, and how these structural characteristics, in turn, dictate the material's magnetic, electronic, and catalytic properties, ultimately determining its performance in a specific application. gatech.edurochester.edunist.gov

A compelling example of the importance of this relationship is the comparison between the hexagonal (h-Fe₂P) and orthorhombic (o-Fe₂P) polymorphs. researchgate.netosti.gov A systematic comparison revealed that the structural distortion in o-Fe₂P leads to significant changes in its properties. The o-Fe₂P phase exhibits a 60% lower magnetic moment and a substantially higher ferromagnetic Curie temperature than h-Fe₂P. osti.gov Crucially, for electrocatalysis, the o-Fe₂P phase requires an 80 mV lower overpotential to achieve a benchmark current density in the hydrogen evolution reaction. osti.gov Electronic structure calculations suggest this enhanced catalytic activity originates from a higher density of states at the Fermi energy in the orthorhombic phase. osti.gov

Future research will need to employ a combination of advanced characterization techniques (e.g., high-resolution transmission electron microscopy, synchrotron X-ray diffraction, and X-ray absorption spectroscopy) and theoretical calculations to map these complex relationships. researchgate.net By building comprehensive PSPP maps, researchers can move from empirical observation to knowledge-based design. gatech.edu This foundational understanding is critical for rationally designing Fe₂P-based materials with tailored properties, predicting their long-term stability, and ultimately unlocking their full potential for technological applications. mdpi.comnist.gov

Q & A

Q. What are the standard synthesis methodologies for producing phase-pure Fe₂P nanoparticles, and how can their crystallinity be controlled?

Fe₂P synthesis typically involves colloidal or solid-state routes. For colloidal synthesis, iron precursors (e.g., iron chloride) are reacted with phosphorus sources like trioctylphosphine (TOP), which also acts as a surfactant . Temperature and gas flow modulation (e.g., PH₃/H₂ mixtures) influence phase selectivity; higher temperatures favor Fe₂P over FeP . Solid-state methods involve direct reactions between iron salts and phosphorus under inert atmospheres, with TOP enabling nanocrystalline growth . To control crystallinity, annealing parameters (temperature, duration) and precursor ratios must be optimized. X-ray diffraction (XRD) and transmission electron microscopy (TEM) are critical for verifying phase purity and crystallinity .

Q. Which characterization techniques are essential for identifying Fe₂P structural and compositional properties?

  • XRD : Primary tool for phase identification; Fe₂P exhibits distinct peaks at 2θ ≈ 40.2°, 44.3°, and 47.5° (JCPDS 89-2742) .
  • TEM/SEM : Reveals nanoparticle morphology (e.g., spherical vs. elongated particles) and size distribution .
  • EDAX/EDS : Confirms Fe:P stoichiometry, though nonstoichiometric ratios are common due to organic residues .
  • FTIR : Detects surfactant residues (e.g., TOP) post-synthesis .
  • TGA : Quantifies organic content (e.g., ~6% weight loss in TOP-stabilized Fe₂P) .

Q. How can researchers ensure reproducibility in Fe₂P synthesis protocols?

Reproducibility requires strict control of:

  • Precursor purity and molar ratios.
  • Reaction atmosphere (e.g., inert gas for oxygen-sensitive phases).
  • Temperature ramping rates and cooling protocols to avoid unintended phase transformations (e.g., FeP → Fe₂P at elevated temperatures) .
  • Consistent surfactant concentrations to stabilize nanoparticle growth .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported magnetic properties of Fe₂P nanoparticles?

Discrepancies in magnetic behavior (e.g., superparamagnetic vs. antiferromagnetic trends) arise from differences in crystallinity, particle size, and surface effects. To address these:

  • Perform field-dependent magnetization studies : Fe₂P nanoparticles often show increasing magnetization at high fields, indicative of superparamagnetism .
  • Compare low-temperature vs. room-temperature data : Antiferromagnetic ordering may emerge below critical temperatures .
  • Use Mössbauer spectroscopy to probe local magnetic environments and oxidation states .

Q. How do amorphous and crystalline phases of iron phosphides (e.g., FeP vs. Fe₂P) impact electrocatalytic hydrogen evolution reaction (HER) performance, and how can this be systematically evaluated?

Amorphous FeP generally outperforms crystalline Fe₂P in HER due to higher surface area and defective sites enhancing proton adsorption . To evaluate:

  • Linear sweep voltammetry (LSV) : Compare overpotentials (η) at 10 mA/cm² in acidic/neutral electrolytes. Amorphous FeP typically shows η ≈ 80 mV, lower than Fe₂P (η > 120 mV) .
  • Tafel analysis : Lower Tafel slopes (<50 mV/dec) indicate faster kinetics in amorphous phases .
  • Electrochemical impedance spectroscopy (EIS) : Assess charge-transfer resistance differences .

Q. What experimental strategies optimize phase-selective synthesis of Fe₂P versus FeP, and how can phase transformations be monitored in situ?

  • Gas-phase modulation : Diluting PH₃ with H₂ slows phosphidation, allowing phase control. Higher PH₃ concentrations favor FeP, while increased temperatures promote Fe₂P .
  • In situ XRD/TEM : Track real-time phase evolution during synthesis. FeP → Fe₂P transitions occur rapidly above 400°C .
  • Quenching experiments : Rapid cooling preserves metastable phases for ex situ analysis .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported catalytic activities of Fe₂P across studies?

  • Normalize data by electrochemical surface area (ECSA) to account for variations in active sites.
  • Control testing conditions (pH, electrolyte composition, catalyst loading) to ensure comparability .
  • Use statistical outlier tests (e.g., Grubbs’ test) to identify anomalous datasets, as seen in interlaboratory proficiency studies .

What frameworks (e.g., PICOT, FINER) are suitable for formulating rigorous Fe₂P research questions?

Apply the FINER model to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:

  • Population/Problem : Fe₂P nanoparticles for energy storage.
  • Intervention : Doping with transition metals.
  • Comparison : Undoped vs. doped Fe₂P.
  • Outcome : HER efficiency and stability.
  • Time : Long-term cycling performance (≥1000 cycles) .

Tables for Key Experimental Data

Property Fe₂P (Crystalline) FeP (Amorphous)
HER Overpotential (η, mV)120–150 70–90
Tafel Slope (mV/dec)55–65 40–50
Magnetic OrderingSuperparamagnetic Antiferromagnetic (low-T)
Synthesis Parameter FeP Formation Fe₂P Formation
Temperature Range300–350°C 400–450°C
PH₃ ConcentrationHigh Low (H₂-diluted)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.